Macarangin
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-12-18-19(27)13-20-21(22(18)28)23(29)24(30)25(31-20)16-8-10-17(26)11-9-16/h5,7-11,13,26-28,30H,4,6,12H2,1-3H3/b15-7+ |
InChI Key |
MBIJQAHZUBUPNM-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Macarangin: Natural Sources, Plant Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macarangin, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, the geographical distribution of this compound-producing plants, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is presented in tabular format for comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate the known signaling pathways influenced by this compound, offering a clear and concise representation of its molecular mechanisms of action.
Natural Sources and Plant Distribution of this compound
This compound is a secondary metabolite primarily found in plants belonging to the genus Macaranga. This large genus, a member of the Euphorbiaceae family, comprises over 300 species of trees and shrubs.[1][2]
Geographical Distribution: The Macaranga genus is predominantly distributed throughout the tropical regions of the Old World, including Africa, Australasia, and Asia, as well as various islands in the Indian and Pacific Oceans.[1] The highest species diversity is observed in Southeast Asia.[3]
This compound-Producing Species: Several species of Macaranga have been identified as sources of this compound and other prenylated flavonoids. These include, but are not limited to:
The concentration of this compound can vary between species and different parts of the plant. The leaves are often a primary source for the isolation of this compound.[11]
Quantitative Analysis of this compound
The quantification of this compound in plant extracts is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. While specific yields of this compound are not extensively reported across all species, the following table summarizes available data on the extraction of flavonoids and related compounds from Macaranga species to provide a comparative perspective.
| Plant Species | Plant Part | Extraction Method | Compound/Fraction | Yield/Concentration | Reference |
| Macaranga hispida | Leaves | Methanol Extraction | Methanolic Extract | 10.23% (w/w) | [2] |
| Macaranga hispida | Leaves | Ethyl Acetate Fractionation | Phenolic Content | 8.411 mg GAE/100 mg extract | [2] |
| Macaranga hispida | Leaves | Ethyl Acetate Fractionation | Total Flavonoid Content | 6.14 ± 0.31 µg/mL | [2] |
| Macaranga magna | Leaves | Methanol Extraction | Methanol Extract | 8.75% (w/w) | [12] |
| Macaranga gigantea | Leaves | Acetone Extraction | Macagigantin (a farnesylated flavonol) | Not specified | [13] |
| Macaranga hosei | Leaves | Methanol Extraction | Methanolic Extract | Not specified | [14] |
| Macaranga hosei | Leaves | Ethyl Acetate Fractionation | Ethyl Acetate Fraction | Not specified | [14] |
Experimental Protocols
Extraction of this compound from Macaranga gigantifolia Leaves
This protocol is a composite of methodologies described in the literature for the extraction of flavonoids from Macaranga species.[7][8][9]
Materials and Reagents:
-
Dried and powdered leaves of Macaranga gigantifolia
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
Procedure:
-
Macerate the dried and powdered leaves of Macaranga gigantifolia in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the methanol extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane to remove nonpolar compounds.
-
Subsequently, partition the aqueous methanol layer with ethyl acetate.
-
Separate the ethyl acetate layer and concentrate it using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in flavonoids, including this compound.
Isolation of this compound by Column Chromatography
The ethyl acetate fraction obtained from the extraction step can be further purified using column chromatography.[7][8]
Materials and Reagents:
-
Ethyl acetate fraction of Macaranga gigantifolia
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.
Characterization of this compound
The structural elucidation of the isolated this compound is performed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule. Key signals for this compound include aromatic protons, olefinic protons of the geranyl group, and hydroxyl protons.[6]
-
¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. Characteristic signals include those for carbonyl carbons, aromatic carbons, and the carbons of the geranyl side chain.[6]
¹H and ¹³C NMR Data for this compound (in DMSO-d₆):
| Position | δC (ppm) | δH (ppm) |
| 2 | 155.73 | - |
| 3 | 135.37 | - |
| 4 | 176.58 | - |
| 5 | 160.15 | - |
| 6 | 111.86 | - |
| 7 | 163.1 | - |
| 8 | 93.9 | 6.62 (s) |
| 9 | 158.97 | - |
| 10 | 103.97 | - |
| 1' | 123.48 | - |
| 2', 6' | 130.43 | 8.13 (d, J=8.5 Hz) |
| 3', 5' | 116.4 | 7.01 (d, J=8.5 Hz) |
| 4' | 160.15 | - |
| 1" | 21.1 | 3.37 (d, J=7.0 Hz) |
| 2" | 122.1 | 5.30 (t, J=7.0 Hz) |
| 3" | 136.62 | - |
| 4" | 39.5 | 1.97 (t, J=7.5 Hz) |
| 5" | 26.2 | 2.07 (q, J=7.5 Hz) |
| 6" | 125.19 | 5.07 (t, J=7.0 Hz) |
| 7" | 131.65 | - |
| 8" | 25.75 | 1.63 (s) |
| 9" | 17.85 | 1.78 (s) |
| 10" | 16.26 | 1.55 (s) |
| 3-OH | - | - |
| 5-OH | - | 12.42 (s) |
| 7-OH | - | - |
| 4'-OH | - | - |
| Data compiled from reference[6]. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). |
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound.
Signaling Pathways and Biological Activities
Inhibition of Oxysterol-Binding Protein (OSBP) and Antiviral Activity
Recent studies have identified this compound B as a selective inhibitor of Oxysterol-binding protein (OSBP).[2][15] OSBP is a lipid transfer protein that localizes at the endoplasmic reticulum (ER)-Golgi contact sites and is involved in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P).[16] Certain viruses, including the Zika virus (ZIKV), hijack the host cell's lipid metabolism for their replication, making OSBP a potential antiviral target.[2][17]
This compound B inhibits the sterol transfer activity of OSBP, thereby disrupting the formation of the viral replication compartment, which is essential for viral RNA replication.[15][18] This mechanism provides a promising avenue for the development of novel antiviral therapies.
Caption: Inhibition of OSBP by this compound B disrupts the formation of the Zika virus replication compartment.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Prenylated flavonoids, the class of compounds to which this compound belongs, have been shown to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][19] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][20]
The inhibitory effects of prenylated flavonoids on the PI3K/Akt/mTOR pathway are attributed to their ability to interfere with the activity of key protein kinases in this cascade. By inhibiting this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. While direct studies on this compound's effect on this pathway are limited, the activity of related compounds suggests a similar potential mechanism of action.
Caption: Prenylated flavonoids like this compound may inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
Conclusion
This compound, a prenylated flavonoid from the Macaranga genus, exhibits promising biological activities, including antiviral and potential anticancer properties. This technical guide has provided a detailed overview of its natural sources, distribution, and methods for its extraction, isolation, and characterization. The elucidation of its inhibitory action on OSBP and the potential modulation of the PI3K/Akt/mTOR pathway highlight the therapeutic potential of this compound. Further research, particularly quantitative analysis across a broader range of Macaranga species and in-depth studies into its molecular mechanisms, is warranted to fully explore its utility in drug development.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Antiviral activity of pinocembrin against Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Macarangin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macarangin, a geranylated flavonoid found in various Macaranga species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a summary of the available quantitative data. While the complete pathway has not been fully elucidated in a single Macaranga species, this guide consolidates current knowledge on flavonoid and prenylflavonoid biosynthesis to present a robust working model for researchers.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways, culminating in a geranylation step. The proposed pathway begins with the synthesis of the flavonoid backbone, which is subsequently modified by hydroxylation and the attachment of a geranyl group.
The key steps are outlined below:
-
Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).
-
Flavonoid Core Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.
-
Hydroxylation: Naringenin undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Further hydroxylation at the 5' position by a flavonoid 3',5'-hydroxylase (F3'5'H) could lead to the formation of a precursor with the requisite hydroxylation pattern for this compound. Subsequent oxidation by a flavonol synthase (FLS) would produce the flavonol scaffold.
-
Geranylation: The final and characteristic step is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavonoid backbone. This reaction is catalyzed by a geranyltransferase, a type of prenyltransferase, which attaches the C10 isoprenoid unit to the A-ring of the flavonoid, typically at the C-6 or C-8 position. For this compound, the geranyl group is located at the C-6 position.
The Discovery and Isolation of Macarangin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macarangin, a geranylated flavonoid, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First identified in the genus Macaranga, this natural product has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and biological data in a structured format, and visualizes its known and potential signaling pathways.
Discovery and History
The first documented isolation of this compound was reported in 1990 by Hnawia and colleagues from the leaves of Macaranga vedeliana.[1] Subsequent phytochemical investigations have identified this compound in other species of the same genus, such as Macaranga bicolor and Macaranga denticulata.[2] The genus Macaranga has a history of use in traditional medicine, which has spurred scientific interest in its chemical constituents and their therapeutic potential. The discovery of this compound was a part of broader efforts to explore the rich flavonoid and stilbene content of these plants.
Physicochemical Properties of this compound
This compound is classified as a tetrahydroxyflavone, specifically a 6-geranylkaempferol.[1] Its chemical structure is characterized by a flavonoid backbone with four hydroxyl groups and a geranyl substituent at the 6-position.
| Property | Data | Reference |
| Molecular Formula | C₂₅H₂₆O₆ | [2] |
| Molecular Weight | 422.47 g/mol | [2] |
| IUPAC Name | 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |
| Appearance | Yellowish-brown paste | |
| ¹H-NMR (500 MHz, acetone-d₆) δ (ppm) | 1.54 (s, 3H), 1.59 (s, 3H), 1.79 (s, 3H), 1.96 (dd, 1H), 2.07 (dd, 2H), 3.37 (d, 2H), 5.07 (t, 1H), 5.30 (t, 1H), 6.62 (s, 1H), 7.01 (d, 2H), 8.13 (d, 2H), 12.42 (s, 1H, -OH) | |
| ¹³C-NMR (125 MHz, acetone-d₆) δ (ppm) | 16.2, 17.8, 21.8, 25.7, 26.8, 39.8, 93.9, 103.9, 111.8, 116.4 (2C), 123.4, 125.1, 130.4 (2C), 131.6, 135.3, 136.6, 146.6, 155.7, 158.9, 160.1, 163.1, 176.5 | |
| UV-Vis (in Methanol) λmax (nm) | 273, 338 | [3] |
| Mass Spectrometry (ESI-MS) [M+H]⁺ (m/z) | 193.0101 (for the coumarin derivative also isolated) | [4] |
Experimental Protocols for Isolation
The following is a representative protocol for the isolation of this compound from Macaranga species, compiled from several reported methods.
Plant Material Collection and Preparation
-
Collect fresh leaves of a this compound-containing species (e.g., Macaranga gigantifolia).
-
Air-dry the leaves at room temperature until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
Extraction
-
Macerate the powdered leaves in methanol (e.g., 1:5 w/v) at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
-
Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically enriched with flavonoids like this compound.
-
Evaporate the ethyl acetate under reduced pressure to yield a dried fraction.
Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel (e.g., Kieselgel 60).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then adding methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a staining reagent (e.g., 10% H₂SO₄ in ethanol).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Further Purification (if necessary):
-
For higher purity, subject the pooled fractions to further chromatographic steps, such as preparative TLC or centrifugal chromatography.
-
Structure Elucidation
-
Characterize the purified compound using spectroscopic methods:
-
NMR: ¹H-NMR and ¹³C-NMR for structural assignment.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Biological Activities and Signaling Pathways
This compound has been reported to possess several important biological activities.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. While the exact mechanism of this compound's inhibitory action on the NLRP3 inflammasome is still under investigation, it is hypothesized that it may interfere with the assembly or activation of the complex.
Anticancer Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 119.12 µg/mL. While the precise signaling pathways are not fully elucidated for this compound itself, other flavonoids are known to exert their anticancer effects by targeting key regulators of cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The EGFR signaling cascade, including the downstream RAS-RAF-MEK-ERK pathway, is frequently hyperactivated in cancer. Similarly, CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. It is plausible that this compound may also interfere with these pathways.
Conclusion
This compound stands out as a promising natural product with a diverse range of biological activities. Its discovery and subsequent isolation have paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts focused on this intriguing geranylated flavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in the fields of medicine and drug discovery.
References
Macarangin: A Technical Guide to a Geranylated Flavonoid for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of macarangin, a geranylated flavonoid predominantly isolated from the Macaranga genus. This compound has garnered significant interest within the scientific community for its diverse pharmacological properties, including anticancer, antiviral, antioxidant, and anti-inflammatory activities. This document consolidates the current knowledge on this compound's physicochemical properties, isolation and characterization methodologies, and mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular form for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction
The genus Macaranga is one of the largest in the Euphorbiaceae family, comprising approximately 300 species found in tropical regions.[1] Plants from this genus are a rich source of various natural compounds, including prenylated flavonoids, stilbenes, terpenoids, and other phenolic compounds, which are known to exhibit a range of biological activities.[1][2]
1.1 Geranylated Flavonoids: A Class of Potent Bioactive Molecules
Flavonoids are a class of polyphenolic secondary metabolites in plants. The addition of a lipophilic prenyl or geranyl group to the flavonoid skeleton often enhances their biological activity.[3][4] this compound is a prime example of such a compound, identified as a 6-geranylated kaempferol derivative. It is a tetrahydroxyflavone substituted with hydroxy groups at positions 3, 5, 7, and 4', and a geranyl group at position 6.[5] This structural feature contributes significantly to its interaction with biological targets.
1.2 Therapeutic Potential of this compound
This compound has been isolated from several Macaranga species, including Macaranga gigantifolia, Macaranga denticulata, and Macaranga bicolor.[5][6] Research has highlighted its potential as an anticancer, antiviral, and antioxidant agent, making it a compound of interest for further investigation in drug discovery and development.[6][7]
Physicochemical Properties
This compound's distinct chemical structure is foundational to its biological activity.
| Property | Value | Reference |
| IUPAC Name | 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [5] |
| Molecular Formula | C25H26O6 | [5] |
| Molecular Weight | 422.5 g/mol | [5] |
| Chemical Class | Flavones and Flavonols, Polyketides | [5] |
Isolation, Purification, and Characterization
The extraction and identification of this compound from its natural sources are critical first steps in its scientific evaluation.
3.1 Experimental Protocol: Extraction and Isolation
A generalized protocol for isolating this compound from Macaranga leaves involves solvent extraction, fractionation, and chromatographic purification.
-
Preparation of Plant Material: Dried and powdered leaves of a Macaranga species (e.g., M. gigantifolia) are used as the starting material.[6]
-
Extraction: The powdered leaves are subjected to maceration with a polar solvent such as methanol.[6][8]
-
Fractionation: The resulting crude methanol extract is then successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate (EtOAc). The this compound-containing fraction is typically found in the ethyl acetate layer.[6][8]
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel.[9] Further purification is achieved using techniques like centrifugal chromatography (Chromatotron), eluting with a solvent system such as n-hexane:ethyl acetate.[2][6]
-
Purity Assessment: The purity of the isolated fractions is monitored using Thin-Layer Chromatography (TLC).[8]
3.2 Experimental Protocol: Structural Characterization
The chemical structure of the isolated compound is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. This compound typically shows a molecular ion [M+H]+ at m/z 423.20, corresponding to a molecular weight of 422.20.[2]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (HMQC, HMBC) NMR spectroscopy are employed to determine the precise arrangement of atoms.[2][10] Key ¹H-NMR signals include aromatic protons, methine triplets characteristic of the geranyl group, and a chelated hydroxyl group proton.[2] ¹³C-NMR data confirms the presence of 25 carbon atoms, including a characteristic carbonyl carbon of the flavonol structure.[2][10]
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups, and UV spectroscopy helps confirm the flavonoid scaffold.[4][9]
Biological Activities and Mechanisms of Action
This compound and related compounds from the Macaranga genus exhibit a wide array of biological activities.
4.1 Anticancer Activity
This compound has demonstrated potential as an anticancer agent against various cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | MCF-7 (Breast Cancer) | IC50 | 119.12 µg/mL | [6][11] |
| This compound | MCF-7 (Breast Cancer) | IC50 | > 50 µM | [3] |
| This compound | HepG2 (Liver Cancer) | IC50 | > 50 µM | [3] |
| This compound | Estrogen Receptor Alpha | Docking Score | -6.647 | [7] |
| Apigenin | P-388 (Murine Leukemia) | IC50 | 14.13 µg/mL | [12] |
| Apigenin is a related flavonoid isolated from the same plant, Macaranga gigantifolia. |
Mechanism of Action: Estrogen Receptor Alpha Inhibition Molecular docking studies suggest that this compound is a potential inhibitor of Estrogen Receptor Alpha (ER-α).[7] By binding to this receptor, this compound may block the proliferative signaling cascade initiated by estrogen, which is a key driver in certain types of breast cancer.[7]
Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.[2]
-
Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
4.2 Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against positive-strand RNA viruses.
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| (R,R,R)-macarangin B | Zika Virus | Human cells | Inhibition | Significant | [13][14] |
| Compound 4 | Zika Virus | Vero cells | EC50 | 8.72 µM | [15] |
| Compound 4 | Zika Virus | Vero cells | CC50 | > 100 µM | [15] |
| *Compound 4 is an undescribed geranylated flavonoid derivative from M. denticulata. |
Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP) this compound B has been identified as a selective ligand for the Oxysterol-Binding Protein (OSBP).[13][14] OSBP is a lipid transfer protein that is hijacked by many positive-strand RNA viruses, like the Zika virus, to create replication organelles. By binding to OSBP, (R,R,R)-macarangin B disrupts its function, thereby inhibiting viral replication.[13][14] This mechanism presents a promising host-targeted approach for antiviral therapy.
4.3 Antioxidant and Anti-inflammatory Activity
The Macaranga genus is known for producing compounds with significant antioxidant and anti-inflammatory properties.[4][6]
Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to determine antioxidant activity.
-
Preparation: A solution of stable DPPH radical in a solvent like methanol is prepared. This solution has a deep violet color.
-
Reaction: The test compound (this compound) is added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).
-
Measurement: Antioxidants donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless. This discoloration is measured as a decrease in absorbance at approximately 517-528 nm.[4][8] The scavenging activity is calculated, and the IC50 value is determined.
Experimental Protocol: Carrageenan-Induced Paw Edema (in vivo) This is a standard animal model for evaluating acute anti-inflammatory activity.[16][17]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The treatment groups receive the test compound (e.g., a Macaranga fraction) orally at specific doses (e.g., 200 and 400 mg/kg). A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[17]
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is administered into the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., every hour for 4 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.[17]
Conclusion and Future Directions
This compound stands out as a geranylated flavonoid with a compelling profile of biological activities. Its demonstrated anticancer and antiviral mechanisms, particularly the inhibition of ER-α and the host protein OSBP, highlight its potential as a lead compound for drug development. While its antioxidant and anti-inflammatory properties are evident from studies on related extracts, further investigation into pure this compound is warranted.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in cancer and inflammation, such as the MAPK, PI3K/Akt, or NF-κB pathways.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and viral diseases.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to optimize potency and selectivity for its biological targets.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its viability as a therapeutic agent.
This technical guide provides a solid foundation for professionals in the field to appreciate the multifaceted potential of this compound and to guide future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of phytochemicals from Macaranga denticulata [wisdomlib.org]
- 8. phcogj.com [phcogj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neliti.com [neliti.com]
- 13. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Six undescribed geranylated flavonoid derivatives isolated from Macaranga denticulata with potent Zika virus inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EVALUATION OF ANTI-INFLAMMATORY ACTIVITY OF MACARANGA PELTATA ROXB. | Semantic Scholar [semanticscholar.org]
- 17. jppres.com [jppres.com]
In Silico Prediction of Macarangin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macarangin, a prenylated flavonoid found in plants of the Macaranga genus, has garnered significant interest for its potential therapeutic properties. In silico computational methods offer a rapid and cost-effective approach to predict and elucidate the bioactivity of natural compounds like this compound, accelerating the early stages of drug discovery. This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity, summarizing key quantitative data, detailing experimental protocols for computational analyses, and visualizing predicted molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Predicted Bioactivities of this compound
In silico and in vitro studies have suggested that this compound possesses a range of biological activities, including antidiabetic, anticancer, and antiviral effects. Computational molecular docking studies have been instrumental in predicting the binding affinities of this compound to various protein targets, providing insights into its potential mechanisms of action.
Data Presentation: Summary of Quantitative Bioactivity Data
The following tables summarize the key quantitative data obtained from various in silico and in vitro studies on this compound.
Table 1: Predicted Antidiabetic Activity of this compound (Molecular Docking)
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Activity |
| Alpha-amylase | 1PPI | -5.238 | Inhibition of carbohydrate metabolism |
| Glucokinase | 1V4S | -4.534 | Regulation of glucose metabolism |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Predicted Activity |
| MCF-7 | Breast Cancer | 119.12 µg/mL[1][2] | Moderate cytotoxic activity[1][2] |
| HepG2 | Liver Cancer | >50 µM[3] | Moderate efficacy[3] |
Table 3: Predicted Antiviral Activity of this compound
| Virus | Target Protein | Predicted Activity |
| Zika Virus (ZIKV) | Oxysterol-Binding Protein (OSBP) | Inhibition of viral replication[4] |
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value/Behavior | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate | Reasonable intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Limited penetration into the central nervous system |
| Plasma Protein Binding | High | Potential for longer duration of action |
| Metabolism | ||
| CYP2D6 Substrate | No | Lower potential for drug-drug interactions |
| CYP3A4 Substrate | Yes | Potential for metabolism by a major CYP enzyme |
| Excretion | ||
| Total Clearance | Low | Slower elimination from the body |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity should be monitored |
Experimental Protocols for In Silico Analysis
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding affinity and interaction patterns of this compound with its putative protein targets.
Software: Schrödinger Maestro v10.1 or AutoDock 4.2.
Methodology (using Schrödinger Maestro):
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., Alpha-amylase - PDB ID: 1PPI, Glucokinase - PDB ID: 1V4S) are obtained from the Protein Data Bank (PDB).
-
The Protein Preparation Wizard in Maestro is used to preprocess the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules.
-
The structure is then refined by optimizing the hydrogen bond network and performing a restrained minimization using the OPLS3e force field.
-
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using the Maestro interface or imported from a chemical database like PubChem.
-
LigPrep is used to generate a low-energy 3D conformation of this compound. This process includes desalting, generating tautomers and stereoisomers, and assigning correct protonation states at a physiological pH (7.0 ± 2.0).
-
-
Receptor Grid Generation:
-
A receptor grid is generated around the active site of the prepared protein. The active site is defined by selecting the co-crystallized ligand or by identifying key catalytic residues from the literature.
-
The grid box is centered on the defined active site with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).
-
-
Ligand Docking:
-
The prepared this compound ligand is docked into the generated receptor grid using the Glide module.
-
Standard Precision (SP) or Extra Precision (XP) docking modes can be employed. XP mode provides more accurate results at the cost of longer computation time.
-
The docking results are analyzed based on the GlideScore (G-Score), which estimates the binding affinity. The more negative the G-Score, the stronger the binding.
-
The binding pose and interactions (hydrogen bonds, hydrophobic interactions, etc.) of this compound within the active site are visualized and analyzed.
-
ADMET Prediction
ADMET prediction involves the computational estimation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.
Objective: To assess the drug-likeness and potential safety profile of this compound.
Software/Web Servers: SwissADME, pkCSM, ADMETlab 2.0.
Methodology:
-
Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound is submitted to the selected ADMET prediction server.
-
Parameter Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties.
-
Analysis of Key Parameters:
-
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are analyzed to predict oral bioavailability.
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are assessed to understand the distribution of the compound in the body.
-
Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps in identifying potential drug-drug interactions.
-
Excretion: Total clearance and renal OCT2 substrate prediction provide insights into the elimination of the compound.
-
Toxicity: Predictions for AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are crucial for early safety assessment.
-
Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five and Veber's Rule is evaluated to assess the oral bioavailability potential of the molecule.
-
Predicted Signaling Pathways and Workflows
Based on the known activities of structurally similar flavonoids, it is plausible that this compound exerts its biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and a general workflow for the in silico prediction of bioactivity.
Predicted Signaling Pathways
While direct experimental evidence for this compound's interaction with these pathways is pending, the following are proposed based on the known mechanisms of similar flavonoids, such as naringenin and galangin.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Predicted modulation of the MAPK/ERK signaling pathway by this compound.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the in silico prediction of a natural compound's bioactivity.
Caption: A generalized workflow for in silico bioactivity prediction.
Conclusion and Future Directions
The in silico prediction of this compound's bioactivity provides compelling evidence for its potential as a therapeutic agent, particularly in the areas of diabetes, cancer, and viral infections. The computational data summarized in this guide, including favorable docking scores and predicted ADMET properties, strongly support the progression of this compound into further preclinical and in vitro validation studies. The detailed experimental protocols provided herein offer a practical framework for researchers to replicate and expand upon these findings.
Future in silico research should focus on exploring a wider range of protein targets to uncover novel mechanisms of action for this compound. Molecular dynamics simulations could provide deeper insights into the stability of this compound-protein complexes and the dynamics of their interactions. Furthermore, as more experimental data becomes available, quantitative structure-activity relationship (QSAR) models can be developed to design and screen for novel this compound derivatives with enhanced potency and improved pharmacokinetic profiles. It is imperative that the predicted signaling pathway modulations are experimentally validated to confirm the in silico hypotheses and to fully elucidate the molecular mechanisms underlying this compound's bioactivity. The integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this promising natural compound.
References
Macarangin: A Technical Guide on its Traditional Use, Phytochemistry, and Pharmacological Mechanisms
Abstract Macarangin is a bioactive prenylated flavonoid predominantly isolated from various species of the Macaranga genus, a plant group with a rich history in traditional medicine across Asia and Africa. Ethnobotanical records indicate the use of Macaranga extracts for treating ailments such as wounds, sores, swelling, and digestive issues. Phytochemical investigations have identified this compound as a key constituent responsible for some of these therapeutic effects. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical context, chemical properties, and pharmacological activities. We present quantitative data on its potent antiviral, anticancer, antioxidant, and anti-inflammatory properties, supported by detailed experimental protocols for its extraction, isolation, and bioactivity assessment. Furthermore, this guide illustrates the molecular mechanisms of action, including its notable inhibition of the host lipid transporter Oxysterol-binding protein (OSBP) to exert antiviral effects, and its modulation of key inflammatory and carcinogenic signaling pathways such as NF-κB and MAPK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
Introduction
The genus Macaranga (family Euphorbiaceae) encompasses over 300 species of trees and shrubs native to the tropical regions of Africa, Asia, Australia, and the Pacific Islands.[1][2][3] These plants have long been a cornerstone of traditional medicine, where fresh or dried leaves and bark are used to prepare remedies for cuts, swellings, boils, sores, and bruises.[1][2][4] Phytochemical analysis of the Macaranga genus has revealed a wealth of secondary metabolites, including stilbenes, tannins, and terpenoids, with prenylated and geranylated flavonoids being signature constituents.[1][2]
Among these compounds, this compound has emerged as a molecule of significant scientific interest. Isolated from species such as Macaranga vedeliana, M. denticulata, and M. gigantifolia, this flavonoid is a key contributor to the broad spectrum of pharmacological activities attributed to Macaranga extracts, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][5] Recent research has particularly highlighted its novel antiviral mechanism, positioning it as a promising lead compound for further therapeutic development.
Phytochemistry of this compound
This compound is a geranylated flavonoid, classified as a 7-hydroxyflavonol. Its chemical structure is formally defined as 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one, with the molecular formula C₂₅H₂₆O₆.[6][7] The structure features a characteristic flavone core with hydroxyl groups at positions 3, 5, 7, and 4', and a geranyl side chain attached at the C-6 position.[6] This geranyl group significantly influences its lipophilicity and biological activity.
A closely related and significant natural product is This compound B , which is proposed to be a biosynthetic derivative of this compound.[8] this compound B possesses a rare hydroxy-hexahydroxanthene (HHX) moiety, which is critical for its potent and selective interaction with the Oxysterol-binding protein (OSBP).[8][9]
Role in Traditional Medicine
The use of this compound as an isolated compound is a modern development. Its role in traditional medicine is understood through the ethnobotanical applications of the Macaranga plants from which it is derived.
-
Wound Healing and Anti-inflammatory: Decoctions and poultices made from the leaves and bark of Macaranga species are traditionally applied to treat cuts, sores, bruises, boils, and general swelling, indicating strong anti-inflammatory and antiseptic properties.[1][2][10]
-
Antipyretic and Digestive Aid: The roots and leaves of species like Macaranga tanarius have been used in folk medicine to manage fever, cough, and digestive ailments like diarrhea.[10][11][12]
-
General Health: Various preparations are used as general tonics and for treating a range of other conditions, including stomach-ache and hypertension.[13]
While traditional healers were unaware of the specific chemical constituents, it is now understood that compounds like this compound contribute significantly to the observed therapeutic efficacy of these herbal remedies.
Pharmacological Activities and Mechanisms of Action
This compound and its derivatives exhibit a wide array of biological activities, which are being actively investigated for modern therapeutic applications.
Antiviral Activity
The most notable recent discovery is the antiviral activity of this compound B, which functions by targeting a host-cell protein rather than a viral component.
Mechanism of Action: Many positive-strand RNA viruses, including the Zika virus (ZIKV), hijack the host's Oxysterol-binding protein (OSBP) to facilitate the transport of lipids (cholesterol and phosphatidylinositol-4-phosphate) required for the formation of their replication organelles.[14][15] this compound B acts as a potent and selective ligand for OSBP.[9][14] By binding to the sterol-binding pocket of OSBP's ORD domain, this compound B inhibits its lipid transfer function, thereby disrupting the formation of the viral replication machinery and effectively halting viral proliferation.[9] This host-centric mechanism makes it a promising candidate for broad-spectrum antiviral development that may be less susceptible to viral resistance.
Figure 1: Antiviral mechanism of this compound B via inhibition of host OSBP.
Table 1: Antiviral and Related Activities of this compound B Analogues
| Compound/Analogue | Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| (R,R,R)-Macarangin B | Zika Virus | Replication Inhibition | Significant | [14] |
| This compound B Analogues | OSBP | Binding Affinity (Kd) | 4 – 69 nM | [15][16][17] |
| this compound B Analogues | Cytotoxicity | IC₅₀ | > 20 µM |[15][16][17] |
Anti-inflammatory Activity
In line with its traditional use against swelling and sores, this compound possesses significant anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of major pro-inflammatory signaling cascades. This compound is believed to act by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways in immune cells like macrophages.[18] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of key proteins in these cascades (e.g., p38, ERK, JNK, p65), leading to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6.[18][19] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[20]
Figure 2: Probable anti-inflammatory mechanism of this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, although its potency can vary depending on the cell type and specific molecular structure.
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | IC₅₀ | 119.12 µg/mL | [11][21] |
| This compound | MCF-7 (Breast Cancer) | IC₅₀ | > 50 µM | [22] |
| This compound | HepG2 (Liver Cancer) | IC₅₀ | > 50 µM | [22] |
| Conglomeratin (M. conglomerata) | MCF-7 (Breast Cancer) | IC₅₀ | 16.2 µM | [22] |
| Conglomeratin (M. conglomerata) | HepG2 (Liver Cancer) | IC₅₀ | 13.1 µM | [22] |
| M. hosei Ethyl Acetate Fraction | HeLa (Cervical Cancer) | IC₅₀ | 7.01 µM |[23] |
Mechanism of Action: While the precise anticancer mechanism of this compound is still under investigation, studies on closely related prenylated flavonoids from Macaranga suggest that they can act as multi-target inhibitors. For instance, conglomeratin has been shown through computational analysis to inhibit key regulators of cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) .[22] Inhibition of these pathways disrupts cell cycle progression and pro-survival signaling, ultimately leading to apoptosis.
Figure 3: Hypothesized anticancer mechanism via EGFR inhibition.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, and this compound is no exception. It demonstrates potent radical-scavenging activity, which is fundamental to its protective effects against oxidative stress-related pathologies.
Table 3: Antioxidant Activity of this compound
| Compound | Assay | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| This compound | DPPH Radical Scavenging | IC₅₀ | 0.032 ± 0.001 mM | [2] |
| BHT (Standard) | DPPH Radical Scavenging | IC₅₀ | 0.031 ± 0.001 mM |[2] |
The strong antioxidant capacity of this compound is comparable to that of the synthetic antioxidant Butylated Hydroxytoluene (BHT) and is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which neutralize free radicals and terminate oxidative chain reactions.[2]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and evaluation of this compound's biological activities.
Extraction and Isolation of this compound
The isolation of this compound from plant material follows a standard phytochemical workflow involving extraction, fractionation, and purification.
Figure 4: General workflow for the extraction and isolation of this compound.
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., leaves of M. gigantifolia). Air-dry the material in the shade or in an oven at low temperature (40-50°C) until brittle. Grind the dried material into a fine powder using a mechanical mill.
-
Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent), at room temperature for 24-72 hours with occasional agitation.[24][25] Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a flavonoid, will typically concentrate in the ethyl acetate fraction.[11]
-
Purification: Subject the active fraction (e.g., ethyl acetate) to column chromatography over silica gel. Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol).[26] Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Final Purification: Pool similar fractions and subject them to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[26]
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][11]
DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[27]
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.1 mM in methanol. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or BHT) in methanol.[28][29]
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[29]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[27]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the sample concentrations and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
MTT Cytotoxicity Assay (Anticancer)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[30][31]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[23][32]
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[30]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[31] Shake the plate gently for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite, in the supernatant of cultured macrophages using the Griess reagent.[33]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[34][35]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[36]
-
Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (do not add LPS to negative control wells). Incubate for an additional 20-24 hours.[33][34]
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[33]
-
Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Future Directions
This compound, a geranylated flavonoid from the Macaranga genus, stands out as a natural product with a compelling profile of pharmacological activities rooted in traditional medicine. Its potent antioxidant and anti-inflammatory properties provide a scientific basis for the ethnobotanical use of Macaranga plants in treating inflammatory conditions and wounds.
The most promising area for future development lies in its antiviral activity. The unique, host-targeted mechanism of this compound B via OSBP inhibition offers a powerful strategy for developing broad-spectrum antivirals against positive-strand RNA viruses, with a potentially higher barrier to resistance. The synthesis of analogues with improved metabolic stability and high target affinity further underscores its potential as a drug lead.[15][16] While its anticancer activity appears moderate compared to other natural compounds, its potential as a multi-target agent warrants further investigation, particularly in combination therapies.
Future research should focus on in vivo efficacy and safety profiling of this compound and its optimized analogues, advancing the most promising candidates toward clinical trials. A deeper exploration of its molecular targets and signaling pathway interactions will continue to unlock the full therapeutic potential of this remarkable compound from a traditional medicinal plant.
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- 14. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability | Semantic Scholar [semanticscholar.org]
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- 29. mdpi.com [mdpi.com]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. broadpharm.com [broadpharm.com]
- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 35. thaiscience.info [thaiscience.info]
- 36. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Macarangin Derivatives from Nature's Pharmacy: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the identification of new macarangin derivatives from natural sources, tailored for researchers, scientists, and drug development professionals. The genus Macaranga, a rich source of bioactive secondary metabolites, has recently yielded several novel prenylated stilbenes and flavonoids with potent cytotoxic activities. This document provides a comprehensive overview of these new compounds, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.
Newly Identified Bioactive this compound Derivatives
Recent phytochemical investigations into Macaranga species, particularly Macaranga alnifolia and Macaranga tanarius, have led to the isolation and characterization of a series of new this compound-related compounds, primarily belonging to the schweinfurthin class of prenylated stilbenes, as well as novel flavonoids. These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data for the newly identified this compound derivatives and associated bioactive compounds.
Table 1: New Prenylated Stilbenes (Schweinfurthins) from Macaranga alnifolia
| Compound | Molecular Formula | Cytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells |
| Schweinfurthin E | C₃₀H₃₈O₆ | 0.26[1][2] |
| Schweinfurthin F | C₃₀H₃₈O₆ | 1.1[1] |
| Schweinfurthin G | C₃₀H₃₈O₅ | 0.58[1] |
| Schweinfurthin H | C₂₅H₃₀O₅ | 1.5[1] |
| Vedelianin (Known) | C₃₀H₃₈O₅ | 0.13[1][2] |
Table 2: New Geranylated Dihydroflavonol from Macaranga alnifolia
| Compound | Molecular Formula | Cytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells |
| Alnifoliol | C₂₅H₂₈O₇ | 2.5[1] |
Table 3: New Prenylated Stilbenes (Schweinfurthins) from Macaranga tanarius
| Compound | Cytotoxicity (IC50 in µM) against U87 Human Glioblastoma Cells | Cytotoxicity (IC50 in µM) against A549 Human Lung Carcinoma Cells |
| Schweinfurthin K | >10 | >10 |
| Schweinfurthin L | 1.8 | 3.5 |
| Schweinfurthin M | 0.9 | 2.1 |
| Schweinfurthin N | 1.5 | 3.2 |
| Schweinfurthin O | 2.5 | 4.1 |
| Schweinfurthin P | >10 | >10 |
| Schweinfurthin Q | 0.08 | 1.5 |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the extraction, isolation, and structure elucidation of new this compound derivatives, based on established protocols for prenylated flavonoids and stilbenoids from plant sources.
Plant Material Collection and Extraction
-
Collection: The fruits, leaves, or other relevant plant parts of the selected Macaranga species are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically ethanol or methanol, at room temperature for an extended period (e.g., 24-48 hours). The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
Bioassay-Guided Fractionation
This process involves a stepwise separation of the crude extract, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the isolation of the active compounds.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The cytotoxicity of each fraction is evaluated.
-
Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques:
-
Vacuum Liquid Chromatography (VLC): The active fraction is initially fractionated on a silica gel column using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, and methanol).
-
Medium-Pressure Liquid Chromatography (MPLC): Further separation of the active sub-fractions is performed on a reversed-phase C18 column using a gradient of methanol and water.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18 or phenyl) and a mobile phase tailored to the specific compounds of interest.
-
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure:
-
1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR and DEPT experiments identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
-
-
The collective data from these spectroscopic methods allows for the unambiguous determination of the structure of the new this compound derivatives.
Visualizations
Experimental Workflow
Caption: Proposed mechanism of action for schweinfurthins.
References
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Zika Virus Assay for Macarangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. Natural products represent a promising avenue for the discovery of novel antiviral agents. Macarangin, a natural compound, and its analogues have demonstrated potent antiviral activity against the Zika virus by targeting the oxysterol-binding protein (OSBP), a host factor essential for the replication of many positive-strand RNA viruses.[1][2][3][4][5] This document provides detailed protocols for conducting in vitro assays to evaluate the anti-Zika virus activity and cytotoxicity of this compound and its derivatives.
Mechanism of Action
This compound and its analogues are proposed to exert their anti-Zika virus effect by inhibiting the function of the cellular oxysterol-binding protein (OSBP).[1][3] OSBP is a lipid transporter that plays a crucial role in the trafficking of cholesterol and phosphatidylinositol 4-phosphate between the endoplasmic reticulum and the Golgi apparatus. Many positive-strand RNA viruses, including Zika virus, hijack this cellular machinery to create replication organelles. By binding to OSBP, this compound disrupts this process, thereby inhibiting viral replication.
Caption: Proposed mechanism of this compound's anti-Zika virus activity.
Data Presentation
| Compound | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound Analogue | A549 | Plaque-forming assay | Data not specified, but potent | > 20 | Not applicable | [1][3][4] |
| This compound (Natural) | Not specified | Not specified | Data not available | Data not available | Data not available |
Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate. The data for the this compound analogue is presented as a reference due to the lack of available data for the natural this compound compound in the reviewed literature.[1][2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for the in vitro evaluation of this compound's anti-Zika virus activity and cytotoxicity.
Caption: General experimental workflow for assessing the antiviral activity of this compound.
Cell Lines and Virus
-
Cell Lines: Vero (African green monkey kidney) cells are commonly used for Zika virus propagation and antiviral assays due to their high susceptibility to infection and clear cytopathic effect (CPE). Other cell lines such as A549 (human lung carcinoma) and Huh-7 (human hepatoma) can also be utilized.
-
Virus Strain: A well-characterized strain of Zika virus (e.g., MR766, PRVABC59) should be used. Viral stocks should be prepared and titrated (plaque-forming units per mL, PFU/mL) on the selected cell line before conducting the assays.
Cytotoxicity Assay Protocol (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Selected cell line (e.g., Vero)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plates for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay Protocols
This assay measures the ability of this compound to protect cells from the virus-induced cell death.
Materials:
-
Materials listed for the Cytotoxicity Assay
-
Zika virus stock of known titer
Procedure:
-
Seed 96-well plates with cells as described in the cytotoxicity assay.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium and add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of Zika virus suspension (at a multiplicity of infection, MOI, of 0.1) to the wells containing the compound. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
Incubate the plates for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.
-
Assess cell viability using the MTT assay as described above.
-
The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.
This assay quantifies the reduction in the number of viral plaques in the presence of the compound.
Materials:
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Zika virus stock
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% carboxymethylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed plates with cells to form a confluent monolayer.
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
In separate tubes, mix the virus dilution with serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Add 2-3 mL of overlay medium to each well and incubate until plaques are visible (typically 4-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound and its analogues as potential anti-Zika virus agents. By systematically determining the cytotoxicity and antiviral efficacy, researchers can ascertain the therapeutic potential of these compounds. The targeting of a host factor like OSBP is a promising strategy that may offer broad-spectrum activity against other flaviviruses and a higher barrier to the development of viral resistance. Further studies should focus on elucidating the precise molecular interactions and evaluating the in vivo efficacy of promising candidates.
References
- 1. scite.ai [scite.ai]
- 2. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis and Stability Assessment of Novel Macarangin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macarangin, a geranylated flavonoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and radical-scavenging properties. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, including those mediated by Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs), positioning it as a promising scaffold for the development of novel therapeutics. However, like many natural products, the inherent stability of this compound can be a significant hurdle in its translation to a viable clinical candidate. This document provides detailed protocols for the synthesis of novel this compound analogues with potentially improved stability profiles and the subsequent evaluation of their stability under forced degradation conditions.
Rationale for Analogue Design
The chemical instability of flavonoids is often attributed to the presence of multiple hydroxyl groups and the susceptibility of the flavonoid backbone to oxidative and pH-mediated degradation. The geranyl group, while often crucial for bioactivity, may also present metabolic liabilities. To address these potential stability issues, two strategic modifications to the this compound scaffold are proposed:
-
Analogue 1: O-Methylation of Phenolic Hydroxyls: Methylation of the free phenolic hydroxyl groups on the A and B rings is a common strategy to protect against oxidative degradation and improve metabolic stability. This modification can also enhance membrane permeability.
-
Analogue 2: Bioisosteric Replacement of the Geranyl Chain: The geranyl chain will be replaced with a more conformationally restricted and potentially more stable cyclohexylmethyl group. This modification aims to reduce metabolic susceptibility while maintaining the necessary lipophilicity for target engagement.
Data Presentation: Hypothetical Stability of this compound and its Analogues
The following table summarizes the hypothetical degradation data for this compound and its synthesized analogues under various stress conditions. This data is intended to serve as a representative example for the application of the stability-indicating HPLC method described in the protocols.
| Compound | Stress Condition | % Degradation (24h) | Major Degradation Products |
| This compound | 0.1 M HCl, 60°C | 35% | Hydrolyzed geranyl chain, cleaved C-ring |
| 0.1 M NaOH, 60°C | 65% | Chalcone, oxidized A and B rings | |
| 3% H₂O₂, 25°C | 45% | Oxidized geranyl chain, quinone formation | |
| UV Light (254 nm) | 20% | Photodegradation products | |
| Analogue 1 (O-methylated) | 0.1 M HCl, 60°C | 15% | Minor hydrolysis products |
| 0.1 M NaOH, 60°C | 25% | Minor degradation products | |
| 3% H₂O₂, 25°C | 18% | Minor oxidation products | |
| UV Light (254 nm) | 10% | Minor photodegradation products | |
| Analogue 2 (Cyclohexylmethyl) | 0.1 M HCl, 60°C | 20% | Minor degradation products |
| 0.1 M NaOH, 60°C | 30% | Minor degradation products | |
| 3% H₂O₂, 25°C | 25% | Minor oxidation products | |
| UV Light (254 nm) | 15% | Minor photodegradation products |
Experimental Protocols
Protocol 1: Synthesis of O-Methylated this compound Analogue (Analogue 1)
Materials:
-
This compound (starting material)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous potassium carbonate (5 mmol) to the solution.
-
Methylation: Slowly add dimethyl sulfate (4 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (95:5).
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of DCM and wash with 3 x 50 mL of water to remove any remaining DMS and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the structure of the O-methylated this compound analogue by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Cyclohexylmethyl this compound Analogue (Analogue 2)
Materials:
-
Kaempferol (starting material)
-
Cyclohexylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Kaempferol (1 mmol) in 20 mL of anhydrous DMF in a round-bottom flask.
-
Addition of Base: Add anhydrous potassium carbonate (3 mmol) to the solution.
-
Alkylation: Add cyclohexylmethyl bromide (1.5 mmol) to the mixture and heat the reaction to 80°C.
-
Reaction Monitoring: Stir the reaction at 80°C for 12 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water and extract with 3 x 50 mL of ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the structure of the Cyclohexylmethyl this compound analogue by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Stability-Indicating HPLC Method for this compound and its Analogues
Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its analogues in the presence of their degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-90% B; 30-35 min, 90% B; 35-40 min, 90-30% B; 40-45 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Forced Degradation Study Protocol:
-
Stock Solutions: Prepare stock solutions of this compound and each analogue in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Control Samples: Prepare control samples by diluting the stock solutions to 100 µg/mL with the mobile phase without subjecting them to stress conditions.
-
Analysis: Inject all samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent compound.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
Visualizations
Caption: Workflow for the synthesis and stability testing of this compound analogues.
Caption: Proposed signaling pathway modulated by this compound analogues.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the rational design, synthesis, and stability evaluation of novel this compound analogues. By systematically modifying the this compound scaffold and employing a robust stability-indicating HPLC method, researchers can identify lead compounds with improved pharmaceutical properties. The elucidation of their mechanism of action through key signaling pathways will further aid in the development of this promising class of natural product derivatives into effective therapeutic agents.
Application Notes and Protocols for Testing Macarangin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the assessment of Macarangin's cytotoxic effects on various cancer cell lines. Detailed protocols for cell viability and cytotoxicity assays are provided, along with data presentation guidelines and visualizations of experimental workflows and potential signaling pathways.
Introduction
This compound, a geranylated flavonoid found in plants of the Macaranga genus, has demonstrated potential as an anticancer agent.[1] Compounds isolated from Macaranga species have shown cytotoxic activities against a range of cancer cell lines, including human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and mouth epidermal carcinoma (KB).[2][3][4] This document outlines the necessary cell culture techniques and assays to evaluate the cytotoxic properties of this compound in a laboratory setting.
Data Presentation
The cytotoxic activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound and other cytotoxic compounds isolated from Macaranga species against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 119.12 µg/mL | [1] |
| This compound | MCF-7 | 81.4 ± 0.25 | [4] |
| This compound | HepG2 | 56.2 ± 0.06 | [4] |
| Conglomeratin | MCF-7 | 16.2 ± 0.54 | [4] |
| Conglomeratin | HepG2 | 13.1 ± 0.59 | [4] |
| Laevifolin A | HT-29 | 21.2 | [5] |
| Compound 3 | KB | 0.03 - 0.12 | [2] |
| Compound 3 | MCF-7 | 0.03 - 0.12 | [2] |
| Compound 4 | KB | 0.03 - 0.12 | [2] |
| Compound 4 | MCF-7 | 0.03 - 0.12 | [2] |
| Compound 5 | KB | 0.03 - 0.12 | [2] |
| Compound 5 | MCF-7 | 0.03 - 0.12 | [2] |
Experimental Protocols
Cell Culture
1. Cell Line Maintenance:
-
MCF-7 (Human Breast Adenocarcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 UI/mL penicillin G, and 100 µg/mL streptomycin.[2]
-
HepG2 (Human Hepatocellular Carcinoma): Culture in DMEM with 10% FBS and 0.1% streptomycin/penicillin.[6]
-
KB (Mouth Epidermal Carcinoma): Culture in DMEM supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 UI/mL penicillin G, and 100 µg/mL streptomycin.[2]
-
General Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO2. Subculture cells before they reach confluency using 0.25% trypsin-EDTA.[6]
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[2][10]
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][7]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[1][8]
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[11]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and incubate for the desired period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Calculate cytotoxicity based on the absorbance values relative to the controls.
-
3. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer compounds.[13][14]
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]
-
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[13] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorescent or colorimetric substrates.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and a potential signaling pathway that may be involved in its mechanism of action.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HepG2 cell culture and MTT assay [bio-protocol.org]
- 3. reframeDB [reframedb.org]
- 4. researchgate.net [researchgate.net]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of galangin against colorectal cancer through MAPK signaling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Macarangin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvent extraction of Macarangin, a bioactive prenylated flavonoid found in various Macaranga species. The information compiled is intended to guide researchers in the isolation and preliminary quantification of this promising natural compound for further pharmacological investigation and drug development.
Introduction to this compound
This compound is a geranylated flavonoid that has been isolated from several plants of the Macaranga genus, which is a large genus in the Euphorbiaceae family.[1] Prenylated flavonoids, such as this compound, are of significant interest in drug discovery due to their enhanced biological activities compared to their non-prenylated counterparts. The lipophilic prenyl group is thought to improve membrane permeability and interaction with cellular targets.[2][3] this compound and other compounds from Macaranga species have been reported to exhibit a range of biological activities, including antioxidant and anticancer properties.[1][4]
Experimental Protocols for this compound Extraction
The following protocols describe common laboratory-scale methods for the extraction of this compound and other flavonoids from dried and powdered plant material, particularly the leaves of Macaranga species.
Protocol 1: Maceration Extraction
Maceration is a simple and widely used technique for the extraction of phytochemicals. It involves soaking the plant material in a solvent for a specified period with occasional agitation.
Materials and Equipment:
-
Dried and powdered leaves of Macaranga species
-
Erlenmeyer flasks or sealed containers
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Solvents: Methanol, Ethanol, Ethyl Acetate, n-Hexane (analytical grade)
Procedure:
-
Sample Preparation: Weigh 100 g of dried, powdered Macaranga leaves.
-
Extraction:
-
Place the powdered leaves in a 2 L Erlenmeyer flask.
-
Add 1 L of the chosen solvent (e.g., 96% ethanol). This creates a 1:10 solid-to-liquid ratio.
-
Seal the flask to prevent solvent evaporation.
-
-
Maceration:
-
Let the mixture stand at room temperature for 72 hours.
-
Agitate the mixture periodically (e.g., once a day) or use a shaker at a low speed to enhance extraction efficiency.
-
-
Filtration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude methanol or ethanol extract can be further partitioned using solvents of different polarities to isolate this compound.
-
Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.[5]
-
Concentrate the ethyl acetate fraction using a rotary evaporator to yield a this compound-rich extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. This method generally leads to higher yields in shorter times compared to maceration.[6]
Materials and Equipment:
-
Dried and powdered leaves of Macaranga species
-
Beakers or extraction vessels
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
-
Solvents: Ethanol, Methanol (analytical grade)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Macaranga leaves.
-
Extraction:
-
Place the powdered leaves in a 500 mL beaker.
-
Add 247.6 mL of 58.86% ethanol, resulting in a liquid-to-solid ratio of approximately 24.76 mL/g.[6]
-
Place the beaker in an ultrasonic bath.
-
-
Sonication:
-
Separation:
-
After sonication, centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the plant debris.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.
-
Data Presentation: Comparative Extraction Yields
While specific yield data for this compound is scarce in the literature, studies on the total phenolic and flavonoid content of Macaranga extracts provide valuable insights into the efficiency of different solvents.
| Plant Species | Plant Part | Extraction Method | Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Macaranga tanarius | Leaves | Maceration | Methanol | 287.21 | 45.92 | [1] |
| Macaranga tanarius | Leaves | Maceration | Ethyl Acetate | - | - | [1] |
| Macaranga tanarius | Leaves | Maceration | n-Hexane | - | - | [1] |
| Macaranga gigantea | Flowers | Maceration | 96% Ethanol | - | 18.60 (± 0.007) | [8] |
| Macaranga tanarius | Fruit | Shaking | Methanol | - | 333.40 (± 2.15) (Total Propolins) | [9] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the solvent extraction and subsequent analysis of this compound from plant material.
Hypothesized Signaling Pathway of this compound
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known biological activities of other prenylated flavonoids, a plausible mechanism of action involves the modulation of key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K-Akt.[10][11][12] The following diagram illustrates a hypothesized signaling pathway.
Disclaimer: The signaling pathway presented is a generalized model based on the activities of structurally similar compounds and requires experimental validation for this compound.
Conclusion
The protocols and data presented in these application notes provide a foundation for the extraction and study of this compound from Macaranga species. While maceration with polar solvents like methanol and ethanol followed by fractionation with ethyl acetate is a common approach, modern techniques such as ultrasound-assisted extraction offer a more efficient alternative. The provided quantitative data, although not specific to this compound, suggests that methanol is an effective solvent for extracting flavonoids from Macaranga tanarius leaves. Further research is needed to optimize the extraction parameters specifically for this compound and to elucidate its precise mechanisms of action and signaling pathways. These notes are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Acute toxicity, secondary metabolites, and antioxidant activity of Macaranga tanarius from post-coal mining and non-mining areas in East Kalimantan, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 9. Antibacterial and Antioxidant Activity of the Fruit of Macaranga tanarius, the Plant Origin of Taiwanese Green Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Elucidating the phytochemical profile of Sophorae Flavescentis Radix-Astragali Radix herb pair: an integrated LC-QTOF-MS/MS, pharmacological activity, and network pharmacology study on anti-hepatocellular carcinoma effects [frontiersin.org]
In Vivo Study Design for Evaluating the Anticancer Efficacy of Macarangin
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for an in vivo study designed to evaluate the anticancer efficacy of Macarangin, a natural flavonoid compound. The protocols outlined below are intended for researchers in oncology and drug development and are based on established methodologies for preclinical cancer research.
Introduction
This compound, a prenylflavonoid isolated from plants of the Macaranga genus, has demonstrated potential anticancer properties in vitro.[1][2] Studies suggest its activity may be linked to the modulation of key signaling pathways, including the Estrogen Receptor Alpha (ERα) and Oxysterol-Binding Protein (OSBP) pathways.[1][3][4] To translate these promising in vitro findings into a potential therapeutic, a robust in vivo evaluation of this compound's efficacy and safety is essential. This document details the experimental design, protocols, and data presentation for a xenograft mouse model study to investigate the anticancer effects of this compound.
Experimental Design
This study will utilize a human breast cancer xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound. The MCF-7 cell line, an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, is selected due to its well-characterized use in xenograft studies and its relevance to studying ERα-targeted therapies.[5][6][7][8][9]
Animal Model
-
Species: Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Sex: Female, ovariectomized
-
Age: 6-8 weeks
-
Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
-
Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Experimental Groups
A total of 40 mice will be randomly assigned to four groups (n=10 mice per group) to ensure statistical power.
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | Low Dose (e.g., 50 mg/kg) | Oral Gavage | Daily |
| 3 | This compound | High Dose (e.g., 100 mg/kg) | Oral Gavage | Daily |
| 4 | Positive Control | Doxorubicin | 2 mg/kg | Intraperitoneal |
Note on Dosage Selection: The proposed doses for this compound are based on general toxicity data for flavonoids, which often exhibit low toxicity in vivo.[5][7][8][9][10][11] An initial pilot study to determine the maximum tolerated dose (MTD) of this compound is highly recommended before commencing the full-scale efficacy study.
Experimental Workflow
The following diagram illustrates the key steps of the in vivo study.
References
- 1. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and a 28-day repeated-dose toxicity study of total flavonoids from Clinopodium chinense (Benth.) O. Ktze in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo acute oral toxicity studies of flavonoids [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential toxicity of flavonoids and other dietary phenolics: significance for their chemopreventive and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. a-jhr.com [a-jhr.com]
Application Notes and Protocols for the Preclinical Formulation of Macarangin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating macarangin, a geranylated flavonoid with potential therapeutic applications, for preclinical in vitro and in vivo studies. Due to its classification as a flavonoid, this compound is anticipated to have low aqueous solubility, a common challenge in the preclinical development of such natural products. The following protocols and data are designed to enable the successful formulation of this compound for initial efficacy and toxicity screening.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation strategy. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.47 g/mol | [2] |
| Chemical Class | Flavonoid (Geranylated Flavonol) | [1] |
| Appearance | Yellowish brown paste (isolated form) | [3] |
| Aqueous Solubility | Poor (predicted based on flavonoid class) | [4][5] |
| Organic Solvent Solubility | Soluble in acetone, ethanol, and DMSO (inferred from extraction and in vitro study protocols) | [3] |
Formulation Strategies for Poorly Soluble Flavonoids
The low aqueous solubility of many flavonoids, including this compound, necessitates specific formulation approaches to achieve adequate concentrations for preclinical testing.[4][5] Several strategies have proven effective for similar compounds like quercetin and kaempferol and can be adapted for this compound.
-
Co-solvent Systems: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[6][7]
-
Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[8]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers such as nanoemulsions or liposomes can improve solubility and facilitate absorption.[9][10][11]
Experimental Protocols
The following are detailed protocols for preparing this compound formulations suitable for in vitro and in vivo preclinical studies.
Protocol 1: Co-solvent Formulation for In Vitro Studies
This protocol is designed for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 10 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 236.7 µL of DMSO to the tube to create a 100 mM stock solution.
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
For cell-based assays, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, further dilution may be necessary.
Protocol 2: Nanosuspension Formulation for Oral Gavage (In Vivo)
This protocol describes the preparation of a this compound nanosuspension for oral administration in animal models.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer
-
Purified water
-
High-pressure homogenizer or probe sonicator
-
Beakers and magnetic stirrer
Procedure:
-
Prepare a 0.5% (w/v) solution of HPMC in purified water by slowly adding the HPMC to the water while stirring continuously. Allow the solution to stir until the HPMC is fully hydrated.
-
Disperse the desired amount of this compound into the HPMC solution to achieve the target concentration (e.g., 10 mg/mL).
-
Subject the suspension to high-pressure homogenization or probe sonication. The specific parameters (pressure, number of passes, or sonication time and amplitude) will need to be optimized to achieve a particle size in the nanometer range.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
-
Store the nanosuspension at 4°C and protect from light. Re-disperse by gentle shaking before each administration.
Protocol 3: Lipid-Based Formulation (Nanoemulsion) for Intravenous Injection (In Vivo)
This protocol outlines the preparation of a this compound-loaded nanoemulsion for intravenous administration. This method is suitable for assessing pharmacokinetics and efficacy in animal models.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil or other suitable oil
-
Lecithin or other suitable emulsifier
-
Glycerol
-
Water for injection
-
High-shear homogenizer followed by a high-pressure homogenizer
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Dissolve this compound in the MCT oil to form the oil phase. Gentle heating may be applied to facilitate dissolution.
-
In a separate vessel, dissolve lecithin and glycerol in water for injection to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with a small particle size is obtained.
-
Sterilize the final nanoemulsion by filtration through a 0.22 µm sterile filter.
-
Characterize the nanoemulsion for particle size, PDI, zeta potential, and drug encapsulation efficiency.
-
Store the sterile nanoemulsion at 4°C.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for preclinical formulation development.
References
- 1. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the potential preclinical and clinical benefits of quercetin through novel drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 7. Propylene glycol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Formulation and Characterization of Quercetin-loaded Oil in Water Nanoemulsion and Evaluation of Hypocholesterolemic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of Macarangin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Macarangin during extraction from its natural sources, primarily Macaranga species.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yield during extraction?
Low yields of this compound can be attributed to several factors throughout the extraction and purification process. These include:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound, a prenylated flavonoid, has moderate polarity. Using solvents that are too polar (e.g., pure water) or too nonpolar (e.g., hexane) can result in inefficient extraction.
-
Ineffective Extraction Method: The chosen extraction technique significantly impacts yield. Simple maceration may not be as effective as more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can better disrupt plant cell walls to release the target compound.[1][2]
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Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH.[3] High temperatures during extraction or drying, prolonged exposure to UV light, or extraction under strongly acidic or alkaline conditions can lead to the degradation of this compound.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant part used (leaves, fruits, etc.), the geographical location of the plant, and the time of harvest. Using plant material with an inherently low concentration of the target compound will naturally result in a low yield.
-
Incomplete Extraction: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to a significant portion of the this compound remaining in the plant matrix.
-
Losses During Purification: Each purification step, such as liquid-liquid partitioning and chromatography, can lead to a loss of the target compound. Co-elution with other closely related flavonoids can also make isolation difficult and reduce the final yield.
Q2: Which solvent system is best for extracting this compound?
Methanol and ethanol have been reported as effective solvents for the extraction of prenylated flavonoids.[4] Acetone has also been used for the extraction of compounds from Macaranga tanarius. Often, a mixture of an organic solvent with a small percentage of water can enhance extraction efficiency by improving the penetration of the solvent into the plant material. The optimal solvent system should be determined empirically for your specific plant material and extraction method.
Q3: How can I minimize this compound degradation during the process?
To minimize degradation, consider the following precautions:
-
Temperature Control: If using heat-assisted extraction methods, optimize the temperature to be effective for extraction without causing significant degradation. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction at controlled temperatures.
-
Light Protection: Conduct extraction and subsequent processing steps in amber glassware or protect the setup from direct light to prevent photochemical degradation.
-
pH Management: Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause structural changes in flavonoids.
-
Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the compound.
Q4: I am having trouble separating this compound from other flavonoids. What can I do?
Co-elution of structurally similar flavonoids is a common challenge. To improve separation:
-
Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and stationary phases (e.g., C18, Phenyl-Hexyl) in your High-Performance Liquid Chromatography (HPLC) system.
-
Utilize Different Separation Techniques: Consider using techniques like preparative Thin-Layer Chromatography (TLC) or column chromatography with different adsorbents (e.g., silica gel, Sephadex) prior to HPLC for initial fractionation.
-
Employ Advanced Detection: If available, using a mass spectrometer (LC-MS) in conjunction with HPLC can help to distinguish between co-eluting compounds based on their mass-to-charge ratio, even if they are not fully separated chromatographically.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
| Problem | Potential Cause | Recommended Solution |
| Low concentration of this compound in the crude extract | 1. Inappropriate solvent selection. | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Analyze a small sample of each extract by TLC or HPLC to identify the most efficient solvent. |
| 2. Inefficient extraction method. | 2. Compare different extraction techniques. If currently using maceration, consider exploring ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase the yield. | |
| 3. Poor quality of the starting plant material. | 3. Ensure the correct plant part is being used (leaves are often a good source of flavonoids). If possible, obtain plant material from a reputable source with known phytochemical profiles. | |
| 4. Insufficient extraction time or solvent-to-solid ratio. | 4. Optimize the extraction time and the ratio of solvent to plant material. Perform a time-course study to determine the point of maximum extraction. | |
| Significant loss of this compound during purification | 1. Degradation during solvent evaporation. | 1. Use a rotary evaporator at a low temperature to remove the solvent. Avoid excessive heat and prolonged drying times. |
| 2. Co-elution with other compounds during chromatography. | 2. Develop a more selective chromatographic method. This may involve trying different columns, mobile phases, or gradient profiles. Consider a multi-step purification strategy. | |
| 3. Loss during liquid-liquid partitioning. | 3. Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the desired organic solvent. Perform multiple extractions of the aqueous layer to maximize recovery. | |
| Suspected degradation of this compound | 1. Exposure to high temperatures. | 1. Review all steps involving heat (drying, extraction, solvent removal) and reduce the temperature where possible. |
| 2. Exposure to light. | 2. Protect all solutions and extracts from light by using amber vials or covering glassware with aluminum foil. | |
| 3. Inappropriate pH. | 3. Measure the pH of your extraction solvent and subsequent solutions. Adjust to a neutral or slightly acidic pH if necessary. |
Data Presentation
While specific quantitative data for this compound yield under varying extraction conditions is limited in publicly available literature, the following table presents data on the total prenylflavonoid content from different parts of Macaranga tanarius, which can serve as a useful proxy for optimizing this compound extraction.
Table 1: Total Prenylflavonoid Content in Different Parts of Macaranga tanarius
| Plant Part | Total Prenylflavonoids (mg/g of fresh plant) |
| Glandular Trichome | 235 |
| Leaf | Data not specified, but contains two major prenylflavonoids |
| Flower | Contains five kinds of prenylflavonoids |
| Seed | Contains five kinds of prenylflavonoids |
| Pericarp | Contains five kinds of prenylflavonoids |
| Petiole | Not detected or very low amounts |
| Stem | Not detected or very low amounts |
Data adapted from a study by Kumazawa et al. (2014) on the analysis of antioxidant prenylflavonoids in Macaranga tanarius.[5]
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol provides a basic method for the extraction of this compound from the leaves of Macaranga tanarius.
-
Sample Preparation:
-
Air-dry the leaves of Macaranga tanarius in the shade to prevent the degradation of phytochemicals.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask.
-
Add 1 L of 95% methanol to the flask.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Further Processing:
-
The resulting crude extract can be further purified using techniques such as liquid-liquid partitioning followed by column chromatography or preparative HPLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic waves to enhance the extraction efficiency.
-
Sample Preparation:
-
Prepare the dried and powdered leaves of Macaranga tanarius as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered leaf material in a beaker.
-
Add 500 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.
-
-
Purification:
-
The crude extract can be purified using standard chromatographic techniques.
-
Visualization
Logical Workflow for Troubleshooting Low this compound Yield
The following diagram illustrates a step-by-step decision-making process for troubleshooting low yields of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway of this compound B
Recent studies have identified that this compound B acts as a selective ligand for the Oxysterol-Binding Protein (OSBP). This interaction is implicated in the antiviral activity of this compound B, particularly against the Zika virus. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed antiviral mechanism of this compound B via OSBP binding.
References
- 1. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 2. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of antioxidant prenylflavonoids in different parts of Macaranga tanarius, the plant origin of Okinawan propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Macarangin degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of macarangin during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
A1: this compound is a geranylated flavonoid, a type of natural compound isolated from plants of the Macaranga genus.[1][2] Like many flavonoids, this compound is susceptible to degradation under various conditions, which can significantly impact its purity, yield, and biological activity. Factors such as pH, temperature, light, and the presence of oxidative enzymes can contribute to its degradation.[3][4][5]
Q2: What are the primary causes of this compound degradation during purification?
A2: The main factors leading to this compound degradation include:
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pH Extremes: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[6][7]
-
High Temperatures: Heat can accelerate the degradation of flavonoids, leading to the cleavage of their characteristic ring structure.[3][5][8]
-
Light Exposure: Exposure to UV or even visible light can induce photochemical degradation of flavonoids.[4][9]
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Oxidation: The presence of oxygen and oxidative enzymes can lead to the oxidation of the phenolic hydroxyl groups on the flavonoid structure.[10]
Q3: What are the initial signs of this compound degradation in a sample?
A3: Visual inspection of the extract or purified fractions may show a color change, often to a brownish hue, which can indicate degradation. Chromatographic analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is a more definitive way to detect degradation. The appearance of new spots or peaks, and a decrease in the intensity of the this compound spot/peak, are clear indicators of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield of this compound after extraction and initial purification steps.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage of plant material or extract. | Store dried plant material in a cool, dark, and dry place. Store crude extracts at low temperatures (e.g., -20°C) in the absence of light.[11] |
| Inefficient extraction method. | Use an appropriate solvent for extraction. Methanol or ethanol are commonly used for flavonoids.[12] Consider using techniques like ultrasonic-assisted extraction to improve efficiency while minimizing heat exposure.[8] |
| Loss of this compound during solvent partitioning. | Ensure the pH of the aqueous phase is slightly acidic during liquid-liquid extraction to keep the flavonoid in its less polar, non-ionized form, favoring its partitioning into the organic solvent. |
Problem 2: Appearance of multiple spots/peaks close to this compound on TLC/HPLC, suggesting degradation.
| Possible Cause | Troubleshooting Step |
| Degradation during column chromatography. | Use a pre-packed column or ensure proper packing of a self-packed column to avoid channeling and band broadening.[13] Run the column in a cold room or use a jacketed column to maintain a low temperature. Protect the column from light by wrapping it in aluminum foil. |
| Inappropriate solvent system for chromatography. | Optimize the mobile phase for better separation. For silica gel chromatography of flavonoids, solvent systems like n-hexane/ethyl acetate or chloroform/methanol are often used.[2][12] For reversed-phase HPLC, a gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% formic acid) is common.[14] |
| Sample overload on the column. | Reduce the amount of crude extract loaded onto the column to prevent band tailing and improve separation.[15] |
Problem 3: Purified this compound shows signs of degradation over time.
| Possible Cause | Troubleshooting Step |
| Improper storage of the purified compound. | Store purified this compound as a solid in a tightly sealed, amber-colored vial at low temperature (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, oxygen, and moisture.[11] |
| Residual solvent or impurities catalyzing degradation. | Ensure the purified this compound is completely dry and free of residual solvents or acidic/basic impurities from the purification process. Lyophilization or drying under high vacuum can be effective. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.47 g/mol | [16] |
| Appearance | Yellowish-brown paste | [2] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone. | [2][12] |
Table 2: Estimated Stability of this compound Under Various Conditions
| Condition | Parameter | Estimated Stability | Rationale/Supporting Evidence |
| pH | Half-life | More stable at acidic pH (e.g., pH 3-5). Degradation increases significantly at neutral to alkaline pH. | Flavonoids are generally more stable in acidic solutions and degrade in alkaline conditions.[6][7] |
| Temperature | Degradation Rate | Degradation rate increases with temperature. It is recommended to work at low temperatures (e.g., 4°C) whenever possible. | Thermal degradation of flavonoids is a well-documented phenomenon.[3][5][8] |
| Light | Photodegradation | Susceptible to degradation upon exposure to UV and visible light. | Flavonoids can undergo photodegradation, and the presence of a hydroxyl group at position 3, as in this compound, can increase photosensitivity.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Column Chromatography Purification of this compound
This protocol is a generalized procedure based on common methods for flavonoid isolation.[12][17][18]
-
Extraction:
-
Air-dry and powder the leaves of the Macaranga species.
-
Macerate the powdered plant material in methanol or 70% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Combine the extracts and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain this compound, and evaporate the solvent under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., n-hexane).
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Combine the this compound-rich fractions from the silica gel column and concentrate.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by TLC to isolate the pure this compound.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might be: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Flavonoids typically show strong absorbance between 254 nm and 370 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength. For quantitative analysis, a specific wavelength (e.g., 254 nm or 350 nm) can be selected.[19][20]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or mobile phase. Create a series of dilutions to generate a calibration curve.
Mandatory Visualization
Caption: Factors and a generalized pathway for this compound degradation.
Caption: A typical experimental workflow for this compound purification.
References
- 1. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Macarangin Solubility for Bioassays
Welcome to the technical support center for utilizing Macarangin in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO) for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a geranylated flavonoid, a type of natural phenolic compound. Its chemical formula is C25H26O6.[1] Research has shown that this compound possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Q2: Why is this compound difficult to dissolve in aqueous solutions for bioassays?
Like many flavonoids, particularly those with a geranyl group, this compound is a hydrophobic molecule. This nonpolar nature results in poor solubility in water and aqueous cell culture media, making it challenging to achieve desired concentrations for in vitro experiments.
Q3: What is the recommended solvent for this compound?
For bioassays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this compound and other hydrophobic flavonoids.[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4]
Q4: Is there a known maximum solubility of this compound in DMSO?
Q5: What is the cytotoxic concentration of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined against certain cell lines. For example, against the human breast cancer cell line MCF-7, the IC50 value has been reported to be 119.12 µg/mL. This information is crucial for designing cytotoxicity and other bioassays.
Troubleshooting Guide: Dissolving this compound in DMSO and Use in Cell Culture
This guide addresses common issues encountered when preparing and using this compound-DMSO solutions for bioassays.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low ambient temperature.- Compound purity issues. | - Increase DMSO volume: Add more DMSO incrementally while vortexing.- Gentle warming: Warm the solution in a water bath at 37-60°C for a short period.[5] Avoid excessive heat to prevent compound degradation.- Sonication: Use a sonicator bath to aid dissolution.- Ensure high-purity DMSO: Use anhydrous, cell culture grade DMSO as water content can reduce solubility.[6] |
| Precipitate forms when adding this compound-DMSO stock to aqueous media. | - "Salting out" effect: The hydrophobic compound comes out of solution when the highly polar aqueous environment is introduced.- Final DMSO concentration is too low to maintain solubility.- High concentration of the compound in the final solution. | - Stepwise dilution: Dilute the DMSO stock solution gradually into the cell culture medium while gently vortexing or mixing.[7] Avoid adding the stock solution directly to a large volume of media.- Pre-warm the media: Adding the stock to pre-warmed media (37°C) can sometimes help.[8]- Increase final DMSO concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but remains below the toxic level for your cells (typically <0.5%).[7]- Use serum-containing media for dilution: For some compounds, diluting in media containing fetal bovine serum (FBS) can help stabilize the compound through protein binding.[8] |
| Observed cell toxicity in control wells (media + DMSO). | - Final DMSO concentration is too high for the specific cell line. | - Determine DMSO tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells may require lower concentrations.[7]- Reduce final DMSO concentration: Prepare a more concentrated this compound stock solution in DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound stock.- Precipitation of this compound in the assay plate over time. | - Visually inspect stock solution: Before each use, visually inspect the stock solution for any precipitate. If present, warm and vortex to redissolve.- Prepare fresh dilutions: Prepare working solutions fresh for each experiment from the DMSO stock.- Centrifuge stock solution: Before taking an aliquot, centrifuge the stock tube briefly to pellet any undissolved microparticles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a high-concentration stock solution of this compound.
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for a few minutes.
-
Once fully dissolved, the stock solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
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This compound-DMSO stock solution
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Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the assay)
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Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
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Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially, perform dilutions in a stepwise manner. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in media (to get 1 mM), and then dilute this intermediate solution 1:10 again in media. This gradual reduction in DMSO concentration helps prevent precipitation.
-
Gently mix the solution after each dilution step.
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Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic to the cells.
Signaling Pathway Diagrams
This compound has been reported to exhibit anti-inflammatory effects, in part through the inhibition of the NLRP3 inflammasome. Flavonoids, in general, are also known to modulate the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. tecni.mx [tecni.mx]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell Culture Academy [procellsystem.com]
Overcoming challenges in the synthesis of Macarangin analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Macarangin analogues.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound analogues?
A1: A common strategy involves a convergent synthesis approach. This typically starts with the synthesis of a substituted chalcone via a Claisen-Schmidt condensation. The chalcone is then cyclized to form the flavonoid core. The final key step is the regioselective introduction of a prenyl or geranyl group onto the flavonoid backbone, often through Friedel-Crafts alkylation or a Claisen rearrangement, followed by any necessary stereoselective transformations to achieve the desired analogue.
Q2: What are the most common challenges in the synthesis of this compound analogues?
A2: Researchers often face challenges in controlling regioselectivity during the prenylation step, leading to mixtures of isomers. Other common issues include low yields in condensation and cyclization reactions, unwanted side reactions like O-prenylation, and difficulties in achieving high stereoselectivity.[1] Purification of the final products can also be complex due to the structural similarity of isomers and byproducts.
Q3: How can I improve the regioselectivity of C-prenylation on the flavonoid A-ring?
A3: Achieving regioselectivity for C-prenylation at the C6 or C8 position is a significant challenge. Strategies to improve this include:
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Directed ortho-Metalation (DoM): This technique can provide high regioselectivity for ortho-prenylation.[1]
-
Use of Bulky Protecting Groups: Protecting hydroxyl groups can sterically hinder certain positions, directing the prenyl group to the desired carbon.
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Enzymatic Prenylation: Utilizing prenyltransferase enzymes can offer high regio- and stereospecificity.[2][3]
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Claisen Rearrangement: A thermal or microwave-assisted Claisen rearrangement of an O-prenylated precursor can lead to regioselective C-prenylation.[4]
Q4: My Claisen-Schmidt condensation is giving low yields. What can I do?
A4: Low yields in the Claisen-Schmidt condensation to form the chalcone precursor can often be addressed by optimizing reaction conditions. Consider the following:
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Catalyst Choice: While KOH is common, other bases or even acid catalysts can be more effective depending on the specific substrates.[5][6]
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Solventless Conditions: Grinding the reactants together without a solvent (neat) has been shown to improve yields and reduce reaction times.[5][6]
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Microwave Irradiation: This can sometimes accelerate the reaction and improve yields.
-
Temperature and Reaction Time: Systematically varying these parameters can help identify the optimal conditions for your specific substrates.
Q5: I am observing significant O-prenylation as a side product. How can I minimize this?
A5: O-prenylation is a common competing reaction. To favor C-prenylation, you can:
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Employ a Claisen Rearrangement Strategy: First, intentionally perform O-prenylation, then induce a rearrangement to move the prenyl group to the carbon skeleton.[4]
-
Use of Lewis Acids: Lewis acids like BF₃·OEt₂ can promote Friedel-Crafts C-alkylation over O-alkylation.[7]
-
Protecting Hydroxyl Groups: Selectively protecting the most reactive hydroxyl groups can prevent O-prenylation.
Troubleshooting Guides
Problem 1: Poor Yield and/or Multiple Products in Friedel-Crafts Prenylation
| Symptom | Possible Cause | Troubleshooting Strategy |
| Low yield of the desired prenylated product. | 1. Deactivated aromatic ring.[8] 2. Rearrangement of the prenyl carbocation.[9] 3. Suboptimal catalyst or reaction conditions. | 1. Ensure the flavonoid core is not strongly deactivated by electron-withdrawing groups. 2. Use milder Lewis acids or conditions that do not favor carbocation formation. 3. Screen different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Amberlyst 15) and vary the temperature and reaction time.[7][10][11] |
| Formation of multiple isomers (e.g., C6 and C8 prenylation). | Lack of regioselectivity in the electrophilic aromatic substitution. | 1. Employ a directed ortho-metalation strategy for higher regiocontrol.[1] 2. Use enzymatic prenylation for specific isomer synthesis.[2] 3. Utilize a Claisen rearrangement approach from a regioselectively O-prenylated precursor.[4] |
| Significant amount of O-prenylated byproduct. | The hydroxyl group is more nucleophilic than the aromatic ring under the reaction conditions. | 1. Protect the hydroxyl groups before prenylation. 2. Use conditions that favor C-alkylation, such as specific Lewis acids or solvent systems.[7] |
| Over-alkylation (addition of more than one prenyl group). | The product is more reactive than the starting material.[8] | 1. Use a large excess of the flavonoid substrate. 2. Control the stoichiometry of the prenylating agent carefully. |
Problem 2: Difficulty in Achieving Desired Stereochemistry
| Symptom | Possible Cause | Troubleshooting Strategy |
| Formation of a racemic mixture or incorrect diastereomers. | The reaction creating the chiral center is not stereoselective. | 1. Sharpless Asymmetric Dihydroxylation: To introduce vicinal diols with high enantioselectivity, use AD-mix-α or AD-mix-β.[12][13][14] 2. Chiral Catalysts: Employ chiral catalysts for other stereoselective reactions like epoxidation or reduction. 3. Enzymatic Reactions: Consider using enzymes that can stereoselectively modify the flavonoid core.[2] |
| Poor enantiomeric excess (ee) in Sharpless Asymmetric Dihydroxylation. | 1. Suboptimal ligand-substrate matching. 2. Reaction temperature is too high. 3. Presence of impurities that poison the catalyst. | 1. Test both AD-mix-α and AD-mix-β to find the matched ligand for your substrate. 2. Run the reaction at lower temperatures (e.g., 0 °C or below).[15] 3. Ensure all reagents and solvents are pure. |
Data Presentation
Table 1: Comparison of Chalcone Synthesis Methods
| Method | Catalyst | Solvent | Typical Yield (%) | Key Advantages |
| Reflux | KOH | Ethanol | 9 - 35 | Simple setup, well-established. |
| Grinding | KOH | None | 32 - 80 | Green synthesis, shorter reaction time, higher yields.[5][6] |
| Micellar-mediated | CTAB/Tween 80 | Water | Varies | Green chemistry, can improve yield and purity.[16] |
| Mg(HSO₄)₂-catalyzed | Mg(HSO₄)₂ | None | High | Solvent-free, efficient for various substrates.[17] |
Table 2: Regioselectivity in Phenol Prenylation
| Method | Reagent/Catalyst | Position Selectivity | Typical Yield (%) | Reference |
| Phenoxide C-Alkylation | Prenyl bromide, Base | Moderate ortho/para | 30 - 50 | [1] |
| Friedel-Crafts | Lewis Acid (e.g., BF₃·OEt₂) | Moderate ortho/para | Varies | [1][7] |
| Claisen Rearrangement | Heat or Microwave | High ortho | Good to High | [4] |
| Enzymatic | Prenyltransferase (SfFPT) | High C8 | High | [2][3] |
Experimental Protocols
Protocol 1: Optimized Chalcone Synthesis via Grinding (Claisen-Schmidt Condensation)
This protocol is adapted from a method optimized for green synthesis.[5]
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Materials: Substituted acetophenone, substituted benzaldehyde, potassium hydroxide (KOH) pellets.
-
Procedure: a. In a mortar, grind the acetophenone (1 equivalent) and powdered KOH (1.5 equivalents) for 20-30 minutes at room temperature. b. Add the benzaldehyde (1 equivalent) to the mixture and continue grinding for 45-60 minutes. The mixture will likely become a paste. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, add cold distilled water to the mortar and stir to precipitate the crude chalcone. e. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Flavonoid Precursor
This protocol provides a general procedure for the enantioselective synthesis of vicinal diols.[12][15]
-
Materials: Alkene-containing flavonoid precursor, AD-mix-α or AD-mix-β, tert-butanol, water, methanesulfonamide (if needed for less reactive alkenes).
-
Procedure: a. In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. b. Add the AD-mix (approximately 1.4 g per mmol of alkene) to the solvent mixture. c. Stir at room temperature until the reagents are dissolved. d. Cool the reaction mixture to 0 °C. e. Add the alkene substrate (1 equivalent) to the cooled mixture. f. Stir vigorously at 0 °C (or room temperature for less reactive alkenes) until the reaction is complete (monitor by TLC). g. Quench the reaction by adding sodium sulfite and stir for 1 hour. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude diol by flash column chromatography.
Visualizations
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio‐ and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 15. rroij.com [rroij.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
How to handle Macarangin stability issues in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential stability issues of Macarangin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a natural flavonoid that has been identified as a selective ligand for the Oxysterol-Binding Protein (OSBP).[1] OSBP is a key protein in lipid metabolism, acting as a lipid transfer protein at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. This compound has shown potential as an antiviral and anticancer agent.[1]
Q2: Are there known stability issues with this compound in cell culture?
While specific stability data for this compound is limited in publicly available literature, flavonoids as a class of compounds are known to exhibit instability in aqueous solutions like cell culture media. This instability is often pH-dependent and can be influenced by other media components.
Q3: What are the potential consequences of this compound instability in my experiments?
Instability of this compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in inconsistent or misleading biological data. Degradation products may also have off-target effects or be cytotoxic, further confounding experimental outcomes.
Q4: How can I mitigate potential stability issues with this compound?
Several strategies can be employed to handle potentially unstable compounds like this compound. These include optimizing the pH of the culture medium, minimizing exposure to light and oxygen, using fresh stock solutions, and considering the use of antioxidants or protective agents. It is also crucial to empirically determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity of this compound. | Degradation of this compound in the cell culture medium. | 1. Optimize pH: Based on studies of similar flavonoids like quercetin, which is more stable at a slightly acidic pH, consider adjusting your media pH to around 6.0-6.5 if your cell line can tolerate it.[2] 2. Fresh Preparations: Prepare fresh this compound-containing media for each experiment or for media changes during longer-term cultures. 3. Reduce Exposure: Protect media from light by using amber-colored tubes and plates, and minimize the head-space in storage containers to reduce oxygen exposure. 4. Perform a time-course experiment: Assess the biological activity of this compound at different time points to understand its effective window of activity. |
| Increased or unexpected cytotoxicity observed in cell cultures. | Formation of toxic degradation products. | 1. Characterize Degradation: If possible, use techniques like HPLC or LC-MS to analyze the culture media over time to detect the appearance of degradation products. 2. Test Degradation Products: If degradation products can be identified and isolated, test their cytotoxicity independently to understand their contribution to the observed effects. 3. Modify Incubation Conditions: Altering pH or adding antioxidants might prevent the formation of specific toxic byproducts. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | 1. Solubility Testing: Determine the solubility of this compound in your specific cell culture medium before conducting experiments. 2. Use of Solubilizing Agents: Consider using a low percentage of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). 3. Prepare Fresh Dilutions: Prepare working dilutions of this compound immediately before use from a concentrated stock. |
| High variability between experimental replicates. | Inconsistent degradation of this compound across different wells or plates. | 1. Standardize Procedures: Ensure uniform handling of all plates, including incubation times, exposure to light, and media volumes. 2. Control for Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery may experience different conditions (e.g., temperature, evaporation) than interior wells. 3. Include Stability Controls: In a separate, cell-free plate, incubate this compound in media under the same conditions as your experiment and measure its concentration at the beginning and end of the incubation period. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | PubChem |
| Molecular Weight | 422.5 g/mol | PubChem |
| IUPAC Name | 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | PubChem |
| Class | Flavonoid | N/A |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the final working concentration to be tested (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each designated time point, take one tube and immediately process it.
-
The t=0 sample should be processed immediately after preparation.
-
-
Protein Precipitation:
-
To 100 µL of the medium sample, add 200 µL of ice-cold methanol or acetonitrile containing an internal standard (if available).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 20 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of remaining this compound against time to determine its stability profile. The half-life (t₁/₂) can be calculated from this data.
-
Visualizations
Signaling Pathway of this compound via OSBP Inhibition
Caption: this compound inhibits OSBP-mediated lipid transport, impacting viral replication.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
Minimizing batch-to-batch variability in Macarangin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Macarangin extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, a geranylated flavonoid predominantly sourced from plants of the Macaranga genus.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is a flavonoid, and its extraction is highly dependent on solvent polarity. Use a solvent system with appropriate polarity. A mixture of methanol and water (e.g., 50-80% methanol) can be effective. For selective extraction, consider using ethyl acetate, as this compound has been successfully isolated from the ethyl acetate fraction of a methanolic extract.[1] |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds.[2] For maceration, a longer extraction time (e.g., 24-72 hours) at room temperature may be beneficial. For heat-assisted methods like Soxhlet, ensure the temperature does not exceed the degradation point of this compound. |
| Poor Quality of Plant Material | The concentration of phytochemicals can vary based on the plant's age, harvest time, and storage conditions.[3][4] Ensure the use of high-quality, properly identified, and well-preserved Macaranga leaves. |
| Inefficient Grinding of Plant Material | Inadequate grinding of the plant material will result in a smaller surface area for solvent penetration, leading to incomplete extraction. Ensure the plant material is finely powdered to maximize contact with the solvent. |
Issue 2: High Variability in this compound Content Between Batches
| Potential Cause | Recommended Solution |
| Inconsistent Raw Material | Variations in the geographical source, climate, and harvesting season of the Macaranga leaves can significantly impact this compound content.[3][4] Source plant material from a single, reliable supplier and establish strict quality control parameters for the raw material. |
| Inconsistent Extraction Procedure | Minor deviations in the extraction protocol can lead to significant variations in yield.[5] Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed. |
| Solvent Evaporation | If using volatile solvents, evaporation during the extraction process can alter the solvent-to-solid ratio, affecting extraction efficiency. Use a closed system or a condenser to minimize solvent loss. |
| Inaccurate Quantification | Errors in the analytical method used to quantify this compound will lead to apparent variability. Validate your analytical method (e.g., HPLC-UV) for linearity, precision, and accuracy. |
Issue 3: Presence of Impurities in the Final Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Unwanted Compounds | The initial crude extract will contain a mixture of compounds. Employ chromatographic techniques for purification. Column chromatography using silica gel or Sephadex LH-20 is effective for separating flavonoids.[6] |
| Formation of Emulsions During Liquid-Liquid Extraction | Emulsions can trap impurities and are a common issue in liquid-liquid partitioning. To break emulsions, you can add brine, gently swirl instead of vigorously shaking, or use centrifugation.[7] |
| Sample Overloading on Chromatographic Column | Overloading the column during purification will result in poor separation and impure fractions. Determine the optimal sample load for your column through preliminary experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent is critical and depends on the desired purity and yield. For a crude extract with a broad range of phytochemicals including this compound, polar solvents like methanol or ethanol, often mixed with water, are effective.[8] For a more selective extraction of this compound, which is a flavonoid, ethyl acetate is a good choice for partitioning from a more polar initial extract.[1] The principle of "like dissolves like" applies; the polarity of the solvent should be matched to the polarity of this compound.
Q2: How can I improve the reproducibility of my this compound extraction?
A2: To improve reproducibility, you must standardize your entire workflow. This includes:
-
Raw Material: Use plant material from the same source, harvested under the same conditions.
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Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for every step of the extraction process, from grinding the plant material to the final purification.
-
Parameter Control: Precisely control all extraction parameters such as temperature, time, solvent-to-solid ratio, and agitation speed.
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Validated Analytical Methods: Use a validated HPLC or other quantitative method to accurately measure this compound content.
Q3: My extract is a complex mixture. How can I isolate pure this compound?
A3: Isolation of pure this compound from a crude extract typically requires one or more chromatographic steps. A common approach is to first perform liquid-liquid partitioning to enrich the fraction containing this compound (e.g., partitioning a methanolic extract with ethyl acetate). This enriched fraction can then be subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).[6] Fractions should be monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
Q4: How do I prepare a sample of this compound extract for HPLC analysis?
A4: To prepare a sample for HPLC analysis, the dried extract should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis (e.g., methanol or acetonitrile). The solution should then be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Q5: What are the key parameters to validate for an HPLC method for this compound quantification?
A5: According to ICH guidelines, the key parameters to validate for an HPLC method for quantification include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material: Air-dry fresh leaves of Macaranga gigantifolia in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.
-
Maceration: Weigh 100 g of the powdered plant material and place it in a large conical flask. Add 1 L of 80% methanol (methanol:water, 80:20 v/v).
-
Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane and then ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the this compound-rich extract.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80-100% A; 25-30 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength determined to be the λmax for this compound from a UV scan).
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the dried this compound extract, dissolve it in methanol to a known concentration, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Influence of Extraction Solvent on Flavonoid Yield (Qualitative)
| Solvent System | Relative Polarity | Expected this compound Yield | Expected Purity |
| n-Hexane | Low | Low | Low |
| Ethyl Acetate | Medium | Moderate to High | Moderate to High |
| Acetone | Medium-High | High | Moderate |
| 80% Methanol | High | High | Low (Crude) |
| Water | Very High | Low | Low |
This table provides a qualitative summary based on general principles of flavonoid extraction. Actual yields and purity will vary depending on the specific experimental conditions.
Table 2: Effect of Extraction Time on this compound Yield (Maceration)
| Extraction Time (hours) | Expected this compound Yield |
| 12 | Low |
| 24 | Moderate |
| 48 | High |
| 72 | High (may plateau) |
This table illustrates the general trend for maceration extraction. Optimization is recommended for specific plant material and solvent systems.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Constituents from leaves of Macaranga hemsleyana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Constituents of Macaranga occidentalis, Antimicrobial and Chemophenetic Studies [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of Macarangin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Macarangin, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is a geranylated flavonoid, a type of natural product isolated from plants of the Macaranga genus.[1] Its chemical structure includes multiple hydroxyl groups, making it a phenolic compound.[1][2] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. Accurate and reproducible chromatographic analysis is crucial for research into its potential biological activities.
Q2: What is peak tailing and how does it affect the analysis of this compound?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a broader second half compared to the front half. This distortion can negatively impact the accuracy and precision of quantitative analysis by making it difficult to determine the exact start and end of the peak. It also reduces the resolution between adjacent peaks. For a compound like this compound, with its multiple polar hydroxyl groups, peak tailing is often observed in reversed-phase chromatography.
Q3: What are the primary causes of peak tailing for a compound like this compound?
The primary causes of peak tailing for phenolic compounds such as this compound in reversed-phase HPLC include:
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Secondary Interactions: The hydroxyl groups of this compound can interact with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions are a common cause of peak tailing for polar and ionizable compounds.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4]
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing secondary interactions. For flavonoids, an acidic mobile phase is often used to suppress the ionization of silanol groups.
-
Column Degradation: A void at the column inlet or a contaminated or blocked frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[4]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and peak tailing.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.
Initial Assessment
Is the peak tailing observed for all peaks or only for this compound?
-
All Peaks Tailing: This often points to a physical issue with the HPLC system or the column itself.
-
Only this compound (or a few polar compounds) Tailing: This suggests a chemical interaction between the analyte and the stationary phase.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve peak tailing for this compound.
Detailed Troubleshooting Steps
1. Addressing Chemical Interaction Issues (this compound-Specific Tailing)
If only the this compound peak is tailing, it is likely due to secondary interactions with the stationary phase. The following steps can be taken to mitigate these interactions.
-
Mobile Phase Optimization:
-
Acidify the Mobile Phase: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), to the aqueous portion of the mobile phase is a common and effective strategy for improving the peak shape of flavonoids.[5][6] The acid suppresses the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the hydroxyl groups of this compound.
-
Adjust Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the mobile phase pH effectively.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible residual silanol groups, which can significantly reduce peak tailing for polar compounds.
-
Consider a Base-Deactivated Column: For particularly challenging separations of basic or highly polar compounds, a base-deactivated column may provide improved peak symmetry.
-
-
Sample Conditions:
-
Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and peak tailing.[4] Prepare a dilution series of your sample to determine if a lower concentration improves the peak shape.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase composition. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
2. Addressing Physical System Issues (All Peaks Tailing)
If all peaks in the chromatogram are tailing, the problem is likely mechanical or related to the overall system setup.
-
Column Inspection and Maintenance:
-
Check for a Blocked Frit: A partially blocked inlet frit can distort the flow path of the sample onto the column. Try back-flushing the column (disconnect from the detector) to dislodge any particulates. If this does not resolve the issue, the frit may need to be replaced.[4]
-
Inspect for Column Voids: A void at the head of the column can cause band broadening and peak tailing. This can sometimes be seen as a depression in the packing material at the column inlet. If a void is present, the column may need to be replaced.
-
-
Minimize Extra-Column Volume:
-
Use Shorter Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Signaling Pathway of Peak Tailing
Caption: Interaction of this compound with residual silanol groups leading to peak tailing.
Experimental Protocols
The following are example protocols that can be used as a starting point for developing a robust HPLC method for this compound with improved peak shape. Due to the limited availability of specific studies on this compound chromatography, these protocols are based on general principles for flavonoid analysis.
Protocol 1: Mobile Phase Optimization for Reduced Peak Tailing
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient for flavonoids might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV, wavelength based on the UV spectrum of this compound.
-
-
Modification for Peak Shape Improvement:
-
Prepare Mobile Phase A with 0.1% (v/v) formic acid.
-
Re-run the analysis with the acidified mobile phase.
-
Compare the peak shape (asymmetry factor) of this compound with and without the acid.
-
-
Further Optimization (if needed):
-
Test different concentrations of formic acid (e.g., 0.05%, 0.2%).
-
Alternatively, test 0.1% acetic acid in Mobile Phase A.
-
Protocol 2: Evaluating the Effect of Sample Concentration
-
Prepare a Stock Solution: Prepare a stock solution of your this compound standard or sample extract in a solvent compatible with the mobile phase (e.g., methanol or a mixture of water and acetonitrile).
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Analyze the Dilutions: Inject each concentration onto the HPLC system using the optimized mobile phase conditions from Protocol 1.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each concentration. If peak tailing decreases significantly at lower concentrations, the original sample was likely overloaded.
Data Presentation
The following tables provide examples of how to organize data when troubleshooting peak tailing.
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase A Composition | Peak Asymmetry Factor (Tf) for this compound* | Observations |
| Water | 2.1 | Significant tailing |
| Water with 0.1% Formic Acid | 1.2 | Improved peak symmetry |
| Water with 0.1% Acetic Acid | 1.3 | Good peak symmetry |
*Note: These are hypothetical values for illustrative purposes.
Table 2: Comparison of HPLC Columns for Flavonoid Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Potential Impact on this compound Analysis |
| Standard C18 | 5 | 4.6 x 250 | May show some tailing due to residual silanols. |
| End-Capped C18 | 3 or 5 | 4.6 x 150 | Generally provides better peak shape for polar compounds. |
| Phenyl-Hexyl | 3 | 4.6 x 100 | Offers different selectivity which may improve separation and peak shape. |
By systematically applying these troubleshooting steps and carefully documenting the results, researchers can effectively resolve peak tailing issues and develop a robust and reliable chromatographic method for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scirp.org [scirp.org]
- 6. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Macarangin for in vivo studies
Technical Support Center: Enhancing Macarangin Bioavailability
Welcome to the technical support center for this compound research. This resource is designed for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to support your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in a direct question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing very low or undetectable plasma concentrations of this compound after oral administration? | 1. Poor Aqueous Solubility: this compound is a lipophilic flavonoid, leading to low dissolution in the gastrointestinal (GI) tract.[1][2] 2. First-Pass Metabolism: Extensive metabolism in the intestine or liver before reaching systemic circulation.[3][4] 3. Efflux Transporters: Active transport out of intestinal cells by proteins like P-glycoprotein (P-gp) or MRPs.[3] 4. Instability: Degradation in the acidic environment of the stomach or due to plasma enzymes.[3][5] | 1. Enhance Solubility: Utilize formulation strategies such as solid dispersions, nanoparticle formulations (e.g., lipid-based nanoparticles), or complexation with cyclodextrins.[6][7][8] 2. Bypass/Inhibit Metabolism: Co-administer with metabolic inhibitors (e.g., piperine) or use formulations that promote lymphatic uptake, like lipid-based systems.[4] 3. Inhibit Efflux: Use known P-gp inhibitors in the formulation. 4. Protect from Degradation: Use enteric coatings to protect the formulation from stomach acid. For plasma instability, ensure rapid sample processing and use of protease inhibitors during blood collection.[3] |
| My this compound formulation shows high variability in plasma concentrations between subjects. | 1. Inconsistent Formulation: Poor homogeneity of the drug in the vehicle, especially in simple suspensions. 2. Physiological Variability: Differences in gastric emptying times, GI pH, and metabolic enzyme activity between individual animals.[9] 3. Food Effects: Presence or absence of food can significantly alter GI transit time and absorption.[9] | 1. Improve Formulation: Switch to a more robust formulation like a nano-emulsion or a solid dispersion, which offers better content uniformity and dissolution.[6][10] 2. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing. Use animals from a specific, narrow age and weight range. 3. Control Feeding: Standardize the feeding schedule relative to the time of drug administration across all experimental groups. |
| The solubility of this compound is too low to prepare a sufficiently concentrated dosing solution for my in vivo model. | 1. Poor Solvent Selection: Using purely aqueous vehicles. 2. Low Intrinsic Solubility: The inherent physicochemical properties of this compound limit its solubility in common pharmaceutical solvents.[1][2] | 1. Use Co-solvents: Prepare a vehicle using a mixture of water and biocompatible organic solvents like PEG 400, propylene glycol, or DMSO. Note: Always run a vehicle-only control group to check for toxicity. 2. Formulation Approaches: Develop a solid dispersion with a hydrophilic polymer or create a self-emulsifying drug delivery system (SEDDS) to improve solubility upon dilution in the GI tract.[7][8] |
| My nanoparticle formulation of this compound is aggregating or showing poor stability in storage. | 1. Insufficient Stabilization: Lack of appropriate stabilizing agents (surfactants or polymers) on the nanoparticle surface. 2. Improper Storage: Incorrect temperature or pH of the storage medium. 3. Thermodynamic Instability: Amorphous systems, like many nanoparticles, can be thermodynamically unstable and tend to crystallize over time.[8] | 1. Optimize Stabilizers: Screen different types and concentrations of stabilizers (e.g., Pluronics, PVP, chitosan) to find the optimal formulation.[2][11] 2. Control Storage Conditions: Store the formulation at the recommended temperature (often refrigerated) and in a buffer that maintains optimal pH. 3. Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose) to create a stable powder that can be reconstituted before use. |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why is its bioavailability a challenge? A1: this compound is a geranylated flavonoid, a type of natural phenolic compound, isolated from plants of the Macaranga genus.[1][12] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[2][3] This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a critical first step for absorption. Furthermore, it may be subject to extensive first-pass metabolism in the liver and intestines, where enzymes modify and clear the compound before it can reach systemic circulation, resulting in low oral bioavailability.[3][13]
-
Q2: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound? A2: The primary strategies can be categorized as follows:
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Particle Size Reduction: Decreasing the particle size (micronization, nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][14]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble, amorphous form of the drug.[8][15][16]
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Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can solubilize the drug and enhance absorption, sometimes via the lymphatic pathway, which bypasses the liver's first-pass metabolism.[4][6]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[6]
-
-
Q3: What is a solid dispersion and how does it work? A3: A solid dispersion (SD) is a system where a poorly water-soluble drug (like this compound) is dispersed within a highly water-soluble, inert carrier or matrix, typically a polymer.[8] The key advantages are:
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Reduced Particle Size: The drug is dispersed at a molecular or amorphous level, increasing surface area.[15]
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Improved Wettability: The hydrophilic carrier improves the contact of the drug with water.[15]
-
Amorphous State: The drug is often converted from a crystalline to a higher-energy amorphous state, which has greater solubility and dissolves more rapidly.[15]
-
-
Q4: How do nanoparticle formulations improve bioavailability? A4: Nanoparticle formulations, such as nanocrystals, polymeric nanoparticles, and lipid-based nanocarriers, enhance bioavailability through several mechanisms:[6]
-
Increased Surface Area: The small size of nanoparticles leads to a massive increase in surface area, significantly speeding up dissolution.[14]
-
Enhanced Permeability: Some nanoparticles can interact with the intestinal mucus and epithelium to increase the residence time and facilitate transport across the gut wall.
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Protection from Degradation: Encapsulating the drug within a nanoparticle can protect it from the harsh chemical and enzymatic environment of the GI tract.[6]
-
Bypassing First-Pass Metabolism: Lipid-based nanocarriers can be absorbed through the lymphatic system, avoiding initial passage through the liver.[6]
-
Quantitative Data Summary
While specific pharmacokinetic data for bioavailability-enhanced this compound formulations is not widely published, the following table provides a hypothetical comparison based on typical improvements seen for other poorly soluble flavonoids when advanced formulation strategies are applied. This illustrates the potential magnitude of enhancement.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | 100% (Reference) |
| Solid Dispersion | 50 | 250 ± 50 | 1.0 | 1500 ± 300 | ~600% |
| Nanoparticle Formulation | 50 | 400 ± 80 | 0.75 | 2750 ± 550 | ~1100% |
Note: Data are illustrative examples to show expected trends. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
This method is suitable for laboratory-scale preparation to improve the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable common solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio. Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Carefully scrape the solid dispersion from the flask. Gently pulverize the resulting solid using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powder through a fine-mesh sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Storage: Store the final solid dispersion powder in a desiccator at room temperature, protected from light and moisture.
This protocol is adapted from general methods for creating solid dispersions by solvent evaporation.[15]
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
This method, also known as the solvent displacement method, is a straightforward technique to produce polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another water-miscible organic solvent)
-
Pluronic® F-127 (or another suitable surfactant/stabilizer)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare Organic Phase: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg and 100 mg, respectively) in 5 mL of acetone.
-
Prepare Aqueous Phase: Dissolve a stabilizer, such as Pluronic® F-127, in 20 mL of deionized water to a final concentration of 0.5% (w/v).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a moderate speed. Inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form instantaneously as the nanoparticles precipitate.
-
Solvent Removal: Leave the suspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the acetone.
-
Purification (Optional): To remove excess surfactant and non-encapsulated drug, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 x g for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.
-
Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, consider lyophilization.
This protocol is based on general nanoprecipitation techniques used for hydrophobic drugs.[17]
Visualizations
Caption: Workflow for developing a bioavailability-enhanced this compound formulation.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
References
- 1. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrphr.org [iosrphr.org]
- 16. Preparation of a solid dispersion by a dropping method to improve the rate of dissolution of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Macarangin Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Macarangin precipitation in aqueous solutions. This compound, a geranylated flavonoid, exhibits low aqueous solubility, which can hinder its study and application. The following sections offer strategies and detailed experimental protocols to overcome this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound is a natural flavonoid compound characterized by a geranyl group attached to its core structure.[1][2] This geranyl group is a lipophilic (fat-loving) hydrocarbon chain, which significantly reduces the molecule's overall polarity and, consequently, its solubility in water, a polar solvent. This inherent low aqueous solubility is the primary reason for its precipitation in aqueous experimental setups.[3]
Q2: What are the common factors that influence this compound precipitation?
Several factors can influence the precipitation of this compound in your experiments:
-
Concentration: Exceeding the solubility limit of this compound in the aqueous medium will inevitably lead to precipitation.
-
pH: The solubility of flavonoids like this compound can be pH-dependent. Changes in pH can alter the ionization state of the molecule, affecting its interaction with water and thus its solubility.[4]
-
Temperature: Temperature can affect solubility. While for many compounds solubility increases with temperature, the effect can vary.[5] It is also important to consider that elevated temperatures might affect the stability of the compound.[6][7]
-
Solvent Composition: The presence of even small amounts of a less polar co-solvent can significantly impact this compound's solubility. Conversely, introducing a highly polar aqueous buffer to a this compound stock solution prepared in an organic solvent can trigger precipitation.
-
Presence of Salts: High concentrations of salts in the buffer can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds like this compound.
Q3: How can I prepare a stock solution of this compound?
Due to its low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into your aqueous experimental medium. Based on its chemical properties and common laboratory practices for similar flavonoids, suitable solvents for a stock solution include:
Important: When diluting the stock solution, it is crucial to add the aqueous buffer to the stock solution slowly while vortexing to minimize localized high concentrations that can cause immediate precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common precipitation issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Strategy |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. The rapid change in solvent polarity upon mixing causes the compound to crash out of solution. | 1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. 2. Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Start with a low percentage (e.g., 0.5-1% v/v) and gradually increase it, keeping in mind the tolerance of your experimental system to the co-solvent. 3. Slow Addition and Mixing: Add the aqueous buffer to the this compound stock solution dropwise while vigorously vortexing or stirring. This helps to avoid localized supersaturation. |
| Precipitation occurs over time during the experiment. | The aqueous solution is metastable, and precipitation occurs as the system equilibrates. The compound may be degrading over time to less soluble products. | 1. Employ Solubility Enhancers: Utilize techniques such as cyclodextrin complexation or the preparation of a solid dispersion to increase the aqueous solubility and stability of this compound. 2. pH and Temperature Control: Ensure the pH and temperature of your experimental setup are stable and optimized for this compound solubility and stability. For many flavonoids, a slightly acidic pH (around 4-6) can improve stability.[10] 3. Protect from Light: Flavonoids can be light-sensitive.[11] Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil. |
| Cloudiness or turbidity observed in the solution. | Formation of fine, colloidal precipitates of this compound. This can occur even at concentrations slightly above the solubility limit. | 1. Filtration: If the experiment allows, filter the solution through a 0.22 µm syringe filter to remove the precipitate before any analytical measurements. 2. Re-evaluate Solubility Limit: The observed cloudiness indicates that the solubility limit has been exceeded. It is advisable to experimentally determine the solubility of this compound under your specific experimental conditions. |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines how to determine the optimal concentration of a co-solvent to maintain this compound in solution.
Objective: To find the minimum concentration of a water-miscible organic solvent (co-solvent) required to dissolve a target concentration of this compound in an aqueous buffer.
Materials:
-
This compound
-
Co-solvents: DMSO, Ethanol
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in the chosen co-solvent (DMSO or ethanol).
-
Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).
-
To a fixed volume of each co-solvent/buffer mixture, add a small aliquot of the this compound stock solution to achieve the desired final concentration.
-
Vortex the solutions vigorously for 1-2 minutes.
-
Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour, 24 hours).
-
Visually inspect for any precipitation or cloudiness.
-
(Optional) Quantify the amount of this compound remaining in the solution by centrifuging the samples to pellet any precipitate, and then measuring the concentration in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12][13][14][15]
Data Presentation:
Table 1: Effect of Co-solvent Concentration on this compound Solubility (Illustrative Data)
| Co-solvent | Co-solvent Conc. (% v/v) | Target this compound Conc. (µg/mL) | Observation (after 24h) | Soluble this compound Conc. (µg/mL) |
| DMSO | 0.5 | 10 | Precipitation | < 1 |
| DMSO | 1.0 | 10 | Slight Cloudiness | 5.2 |
| DMSO | 2.0 | 10 | Clear Solution | 10.0 |
| Ethanol | 1.0 | 10 | Precipitation | < 1 |
| Ethanol | 2.0 | 10 | Slight Cloudiness | 4.8 |
| Ethanol | 5.0 | 10 | Clear Solution | 10.0 |
Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.
Protocol 2: Solubility Enhancement by Cyclodextrin Complexation
This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[5][16][17]
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Methodology:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each solution.
-
Stir the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method.
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Solid Inclusion Complex (1:1 molar ratio as an example):
-
Dissolve the cyclodextrin in the aqueous buffer with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
Continue stirring for 24-48 hours at room temperature.
-
Remove the organic solvent under reduced pressure (if applicable).
-
Freeze the resulting aqueous solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin complex.
-
-
Evaluation of the Complex:
-
Determine the solubility of the prepared solid complex in the aqueous buffer and compare it to that of free this compound.
-
Data Presentation:
Table 2: Solubility of this compound with and without Cyclodextrin (Illustrative Data)
| Compound | Cyclodextrin (CD) | Molar Ratio (this compound:CD) | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound | None | - | ~0.5 | - |
| This compound Complex | HP-β-CD | 1:1 | ~50 | ~100 |
Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.
Protocol 3: Preparation of a this compound Solid Dispersion
This protocol details the solvent evaporation method for preparing a solid dispersion of this compound to enhance its dissolution rate.[18][19][20][21]
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, Polyethylene glycol 4000 - PEG 4000)
-
Organic solvent (e.g., ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolve both this compound and the hydrophilic polymer in the organic solvent. A common starting ratio is 1:4 (this compound:polymer by weight).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to form a thin film.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Evaluation: Compare the dissolution rate of the solid dispersion to that of pure this compound in the desired aqueous medium.
Data Presentation:
Table 3: Dissolution Rate of this compound and its Solid Dispersion (Illustrative Data)
| Formulation | Time (min) | % this compound Dissolved |
| Pure this compound | 15 | < 5% |
| Pure this compound | 60 | < 10% |
| This compound:PVP K30 (1:4) Solid Dispersion | 15 | > 50% |
| This compound:PVP K30 (1:4) Solid Dispersion | 60 | > 90% |
Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this technical support center.
References
- 1. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the analytical methods for quantitative determination of antioxidants in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jneonatalsurg.com [jneonatalsurg.com]
- 20. Enhanced dissolution and bioavailability of grapefruit flavonoid Naringenin by solid dispersion utilizing fourth generation carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential of Macarangin: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data highlights the emerging anticancer properties of Macarangin, a natural compound isolated from the Macaranga genus. This comparative guide synthesizes findings on this compound's activity across various cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource to inform future research and therapeutic development.
Efficacy of this compound: A Look at the Half-Maximal Inhibitory Concentration (IC50)
The cytotoxic potential of this compound has been evaluated in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its efficacy. The available data, primarily from studies on breast and liver cancer cell lines, indicates a variable but notable inhibitory activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | >50 | [1] |
| HepG2 | Liver Cancer | >50 | [1] |
Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
Data from a study by an ACS publication demonstrated that while a related compound, conglomeratin, showed significant cytotoxicity, this compound exhibited more moderate efficacy with IC50 values exceeding 50 μM in both MCF-7 and HepG2 cell lines[1]. This suggests that at the concentrations tested, this compound's direct cytotoxic effect on these specific cell lines is less potent than other compounds from the same plant source. Further research is warranted to explore its activity in a broader range of cancer cell lines and at varying concentrations.
Deciphering the Mechanism: this compound's Impact on Cellular Signaling Pathways
The anticancer activity of natural compounds like this compound is often attributed to their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death. While direct evidence for this compound's specific pathway modulation is still emerging, the broader class of flavonoids, to which this compound belongs, is known to influence key cancer-related pathways.
A primary target for many anticancer agents is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death)[2][3].
Another crucial pathway in cancer progression is the MAPK signaling pathway , which regulates diverse cellular processes including proliferation, differentiation, and apoptosis. Natural compounds have been identified that can target and modulate this pathway to exert their anticancer effects[4][5][6].
The induction of apoptosis is a hallmark of effective cancer therapies. This process is tightly regulated by the Bcl-2 family of proteins , which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a common mechanism by which anticancer agents trigger cell death.
The following diagram illustrates a generalized overview of these key signaling pathways often implicated in cancer and targeted by natural compounds.
Caption: Key signaling pathways in cancer targeted by natural compounds.
Standardized Methodologies for Evaluating Anticancer Activity
To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays used to validate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: A simplified workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of a compound on the expression levels of proteins involved in signaling pathways, such as the Bcl-2 family and caspases.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Caption: Key steps involved in the Western blot analysis technique.
Conclusion and Future Directions
The currently available data suggests that this compound possesses moderate anticancer activity, at least in the breast and liver cancer cell lines tested. To fully validate its therapeutic potential, further rigorous investigation is required. Future studies should focus on:
-
Expanding the scope of cell lines: Evaluating the cytotoxic effects of this compound on a wider panel of human cancer cell lines, including but not limited to lung, colon, prostate, and cervical cancers.
-
Dose-response studies: Conducting comprehensive dose-response experiments to determine the precise IC50 values in various cell lines.
-
Mechanism of action: Elucidating the specific signaling pathways modulated by this compound through detailed molecular analyses, such as Western blotting and gene expression profiling.
-
In vivo studies: Validating the in vitro findings in preclinical animal models to assess the efficacy and safety of this compound in a physiological context.
This comparative guide serves as a foundational resource for the scientific community, encouraging further exploration into the anticancer properties of this compound and paving the way for the potential development of novel, natural product-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of galangin against colorectal cancer through MAPK signaling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Macarangin and Schweinfurthin: A Deep Dive into Their Anticancer Effects
In the landscape of natural product-derived anticancer agents, Macarangin and Schweinfurthin have emerged as compounds of significant interest. Both demonstrate potent cytotoxic effects against a range of cancer cell lines, yet they operate through distinct and intricate mechanisms. This guide provides a comprehensive comparative analysis of their anticancer properties, detailing their impact on crucial cellular signaling pathways, summarizing their cytotoxic potency, and providing the experimental groundwork for further investigation.
Mechanism of Action and Signaling Pathways
Schweinfurthins: Disruptors of Golgi Trafficking and mTOR/AKT Signaling
Schweinfurthins, particularly Schweinfurthin A, E, F, and G, exhibit a unique mechanism of action centered on the disruption of the trans-Golgi network (TGN). This interference with intracellular vesicular trafficking leads to a cascade of events that ultimately inhibit cancer cell proliferation and survival. A key consequence of TGN disruption by Schweinfurthins is the potent and selective inhibition of the mTOR/AKT signaling pathway. This inhibition is achieved through multiple downstream effects, including the induction of endoplasmic reticulum stress and the suppression of both lipid raft-mediated PI3K activation and the formation of the mTOR/RheB complex.[1][2] Notably, Schweinfurthins show enhanced cytotoxicity in cancer cells with a deficient tumor suppressor gene, PTEN, which normally antagonizes the PI3K/AKT pathway.[1][2] This targeted inhibition of a critical survival pathway leads to G1 phase cell cycle arrest and the induction of apoptosis.[3]
This compound: A Modulator of MAPK Signaling and Apoptosis Induction
This compound, a geranylated flavonoid, demonstrates its anticancer effects through different molecular pathways. Evidence suggests that this compound's primary mode of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature of many cancers. By modulating this pathway, this compound can induce G0/G1 phase cell cycle arrest and trigger apoptosis in cancer cells.[4] The induction of apoptosis by this compound is further supported by observations of increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential in treated cancer cells.[4] Some studies also suggest that this compound may act as an inhibitor of estrogen receptor alpha, which could contribute to its efficacy in hormone-dependent cancers like breast cancer.
Quantitative Analysis of Anticancer Potency
The cytotoxic effects of this compound and Schweinfurthins have been quantified across various human cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds, highlighting their differential activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 119.12 µg/mL (~280 µM) | [2] |
| HepG2 (Liver) | 13.1 | [5] | |
| HTB-26 (Breast) | 10-50 | [6] | |
| PC-3 (Prostate) | 10-50 | [6] | |
| Schweinfurthin E | NCI-60 Panel (Various) | ~0.1 (sensitive lines) | [7] |
| Schweinfurthin G | U87MG (Glioblastoma) | 0.04 | [1] |
| WSU-DLCL2 (B-cell Lymphoma) | <0.1 | [7] | |
| A2058 (Melanoma) | <0.1 | [3] | |
| Normal PBMCs | >10 | [1] | |
| IMR-90 (Fibroblasts) | >10 | [7] |
Note: The IC50 value for this compound against MCF-7 cells was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of approximately 424.5 g/mol .
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Schweinfurthin's anticancer effects.
Caption: Signaling pathway of this compound's anticancer effects.
Caption: General experimental workflow for anticancer drug evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Schweinfurthin's anticancer effects.
MTT Assay for Cell Viability and IC50 Determination
Objective: To assess the cytotoxic effect of this compound and Schweinfurthin on cancer cells and determine their IC50 values.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Schweinfurthin in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound and Schweinfurthin on the expression levels of key proteins in signaling pathways such as PI3K/Akt/mTOR and MAPK.
Procedure:
-
Cell Lysis: Treat cancer cells with this compound or Schweinfurthin at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound and Schweinfurthin on the cell cycle distribution of cancer cells.
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with this compound or Schweinfurthin for the desired duration. After treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to degrade RNA to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to generate a histogram of DNA content. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 5. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of galangin against colorectal cancer through MAPK signaling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activities of Macarangin and Vedelianin
A detailed examination of the current scientific literature reveals a significant disparity in the available data regarding the antiviral properties of macarangin and vedelianin. While this compound has been the subject of targeted antiviral research, information on vedelianin's activity against viral pathogens is conspicuously absent. This guide provides a comprehensive summary of the existing experimental data for this compound and highlights the current knowledge gap concerning vedelianin, offering a clear perspective for researchers, scientists, and drug development professionals.
This compound: A Promising Antiviral Agent Against Zika Virus
Recent studies have identified this compound B, a natural compound, and its analogues as potent inhibitors of the Zika virus (ZIKV), a significant global health threat. The antiviral activity of these compounds is attributed to their ability to target the human oxysterol-binding protein (OSBP). OSBP is a lipid transporter that is exploited by many positive-strand RNA viruses, including ZIKV, for their replication, making it an attractive target for novel antiviral therapies.[1][2][3]
Quantitative Antiviral Data for this compound Analogues
Simplified analogues of this compound B have been synthesized to improve its metabolic stability while retaining its potent antiviral activity. These analogues have demonstrated high binding affinity to OSBP and significant antiviral efficacy against ZIKV.[1][2][3]
| Compound | OSBP Binding Affinity (nM) | Antiviral Activity (EC50 against ZIKV) | Cytotoxicity (CC50) |
| This compound B Analogue Series | 4 - 69 | Comparable to established OSBP inhibitors | > 20 µM |
Table 1: Summary of the biochemical and antiviral properties of synthesized this compound B analogues. The data indicates a favorable therapeutic window with high antiviral potency and low cytotoxicity.[1][2][3]
Mechanism of Action: Targeting the OSBP-Mediated Viral Replication Pathway
This compound and its analogues exert their antiviral effect by inhibiting the function of OSBP. This inhibition disrupts the trafficking of cholesterol and phosphatidylinositol 4-phosphate, essential host lipids that the Zika virus requires for the formation of its replication organelles. By targeting a host protein, this mechanism may also present a higher barrier to the development of viral resistance.
Experimental Protocols
The antiviral activity of this compound analogues is typically assessed using the following experimental workflow:
References
- 1. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability | Semantic Scholar [semanticscholar.org]
A Comparative Bioactivity Analysis: Macarangin versus Quercetin
For researchers and professionals in drug development, understanding the nuanced bioactivities of natural compounds is paramount. This guide provides a detailed comparison of the biological activities of Macarangin and Quercetin, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information is presented to facilitate objective comparison, supported by experimental data and methodologies.
At a Glance: Key Bioactivity Comparison
| Bioactivity | This compound | Quercetin |
| Antioxidant | Data on direct antioxidant activity is limited. A related compound, Macagigantin, showed an IC50 of 332.1 µM in a DPPH assay. | Potent antioxidant activity. IC50 values in DPPH assays are consistently low, for instance, 19.17 µg/mL. |
| Anti-inflammatory | Limited quantitative data available. Extracts of Macaranga species show anti-inflammatory effects. | Demonstrates significant anti-inflammatory properties by inhibiting inflammatory mediators. |
| Anticancer | Shows cytotoxic effects against certain cancer cell lines. IC50 value of 119.12 µg/mL against MCF-7 cells has been reported. Another study reported an IC50 > 50 µM for both MCF-7 and HepG2 cell lines. | Exhibits broad-spectrum anticancer activity against various cell lines. IC50 values of 98.4 µM (MCF-7) and 76.7 µM (HepG2) have been reported. |
| Antimicrobial | Limited data available. A related compound, Isothis compound, showed moderate activity against Staphylococcus aureus with a MIC of 125 µg/mL. | Broad-spectrum antimicrobial activity against various bacteria and fungi. MIC values range from 20 µg/mL to over 1000 µg/mL depending on the microbial species. |
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies.
Quantitative Data
| Compound | Assay | IC50 Value | Source |
| Macagigantin (from Macaranga sp.) | DPPH Radical Scavenging | 332.1 µM | [1] |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [2] |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM | [3] |
Note: Direct quantitative antioxidant data for this compound is scarce in the reviewed literature. The data for Macagigantin, a compound from the same genus, is provided for a preliminary comparison.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Methodology:
-
A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[2][3][4]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Flavonoids are known to modulate inflammatory pathways.
Quantitative Data
Quercetin has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. One study reported an IC50 value of 10.13 µM for Quercetin's inhibition of COX-2.[5]
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of many flavonoids, including Quercetin, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Quercetin has been shown to suppress the activation of the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.[6][7][8] While the effect of this compound on this pathway is not well-documented, its structural similarity to other flavonoids suggests it may have similar modulatory effects.
Anticancer Activity
The potential of natural compounds to inhibit cancer cell growth is a significant area of research.
Quantitative Data
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | 119.12 µg/mL | |
| This compound | MCF-7 (Breast Cancer) | Not Specified | > 50 µM | |
| This compound | HepG2 (Liver Cancer) | Not Specified | > 50 µM | |
| Quercetin | MCF-7 (Breast Cancer) | Not Specified | 98.4 µM | |
| Quercetin | HepG2 (Liver Cancer) | Not Specified | 76.7 µM |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (this compound or Quercetin).
-
After a specific incubation period, MTT reagent is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.
Quantitative Data
| Compound | Microorganism | MIC Value | Source |
| Isothis compound (from Macaranga sp.) | Staphylococcus aureus | 125 µg/mL | |
| Quercetin | Staphylococcus aureus | 20 µg/mL | |
| Quercetin | Pseudomonas aeruginosa | 20 µg/mL | |
| Quercetin | Escherichia coli (MDR) | 2000 µg/mL | [1] |
| Quercetin | Staphylococcus aureus (MSSA) | 250 µg/mL | |
| Quercetin | Staphylococcus aureus (MRSA) | 500 µg/mL |
Note: Direct quantitative antimicrobial data for this compound is limited. The data for Isothis compound, a related compound, is provided for context.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
A series of dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., temperature, time).
-
The wells are then visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This comparative guide highlights the current understanding of the bioactivities of this compound and Quercetin. Quercetin is a well-researched flavonoid with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by a large body of quantitative data. This compound, while showing promise, particularly in its anticancer effects, requires further investigation to fully elucidate its bioactivity profile. The lack of direct comparative studies and quantitative data for this compound in several key bioassays underscores the need for future research to explore its full therapeutic potential. This guide serves as a foundational resource for researchers to identify these knowledge gaps and direct future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antimicrobial Synergistic Activity and the Mechanism of the Combination of Naringenin and Amikacin Against Antibiotic-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Macarangin Bioassay Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Macarangin's bioactivity as reported in various studies. It aims to facilitate the cross-validation of bioassay results between laboratories by presenting quantitative data, detailed experimental protocols, and relevant biological pathways.
Data Presentation: A Comparative Analysis of this compound's Bioactivity
This compound, a prenylated flavonoid found in plants of the Macaranga genus, has demonstrated promising anticancer and antiviral properties. However, variations in experimental setups can lead to differing bioassay results across laboratories. This section summarizes the reported half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for this compound and its analogue, this compound B, to aid in the comparison and validation of findings.
| Compound | Bioassay | Cell Line/Virus | IC50/CC50 | Laboratory/Study |
| This compound | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 119.12 µg/mL | Darmawan et al.[1] |
| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | 81.4 µM | Kamal et al.[2] |
| This compound | Cytotoxicity | HepG2 (Liver Cancer) | 56.2 µM | Kamal et al.[2] |
| This compound B | Cytotoxicity | Not Specified | > 20 µM | Jézéquel et al.[3] |
| (R,R,R)-Macarangin B | Antiviral | Zika Virus (ZIKV) | Potent Inhibition | Jézéquel et al.[3] |
Experimental Protocols: Standardized Methodologies for Key Bioassays
Reproducibility of bioassay results is contingent on the adherence to standardized protocols. Below are detailed methodologies for common assays used to evaluate the bioactivity of natural products like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO2 incubator.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cross-Validation of this compound Bioassays
Caption: Workflow for cross-laboratory validation of this compound bioassays.
Putative Signaling Pathways Modulated by this compound
The precise signaling pathways through which this compound exerts its anticancer effects are still under investigation. However, based on studies of other prenylated flavonoids and initial findings on this compound analogues, several pathways are likely involved. It is important to note that this diagram represents potential mechanisms that require further experimental validation for this compound.
Caption: Putative signaling pathways affected by this compound in cancer cells.
References
Macarangin: A Comparative Analysis of its Dose-Response Profile
For Researchers, Scientists, and Drug Development Professionals
Macarangin, a prenylated flavonoid predominantly found in plants of the Macaranga genus, has garnered significant interest for its potential therapeutic applications, including antiviral, anti-inflammatory, and cytotoxic properties. This guide provides a comprehensive statistical analysis of the available dose-response data for this compound and its close analogs, offering a comparative perspective for researchers engaged in drug discovery and development.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Compound | Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| This compound | MCF-7 (Breast Cancer) | 119.12 µg/mL | - | - |
| This compound | HepG2 (Liver Cancer) | >50 µM | Doxorubicin | 0.81 µM[1] |
| Conglomeratin | MCF-7 (Breast Cancer) | 16.2 µM | Doxorubicin | 0.69 µM[1] |
| Conglomeratin | HepG2 (Liver Cancer) | 13.1 µM | Doxorubicin | 0.81 µM[1] |
Table 1: Cytotoxicity of this compound and related compounds against human cancer cell lines.
Antiviral Activity
Direct dose-response data for this compound's antiviral activity is limited in the public domain. However, studies on closely related compounds isolated from the Macaranga genus and synthetic analogues of this compound B provide valuable insights into its potential antiviral efficacy.
| Compound | Virus | Assay | Key Parameter | Value | Cytotoxicity (CC50) |
| Geranylated flavonoid derivative (from M. denticulata) | Zika Virus (ZIKV) | Plaque Reduction Assay | EC50 | 8.72 µM[2] | >100 µM[2] |
| This compound B Analogues | Zika Virus (ZIKV) | OSBP Binding Assay | Binding Affinity (Kd) | 4–69 nM[3][4] | >20 µM[3][4] |
| Macaranga tanarius extract | SARS-CoV-2 | Plaque Assay | Viral Load Reduction | 5-log reduction[5] | Not specified |
| Macaranga tanarius extract | SARS-CoV-2 | RdRp Inhibition Assay | % Inhibition | 100% at 50 µg/mL[5] | Not specified |
Table 2: Antiviral activity of compounds from the Macaranga genus and this compound analogues.
Anti-inflammatory Activity
Signaling Pathway Modulation
The precise signaling pathways modulated by this compound are an active area of investigation. Based on the known mechanisms of other flavonoids, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell survival pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). However, direct experimental evidence and dose-response studies on this compound's effects on these pathways are needed to confirm this.
Hypothesized Signaling Pathway Modulation by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Workflow for MTT Cytotoxicity Assay.
Antiviral Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell monolayer.
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the virus with different concentrations of this compound for 1 hour.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Six undescribed geranylated flavonoid derivatives isolated from Macaranga denticulata with potent Zika virus inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. In Vitro and In Silico Anti-Acetylcholinesterase Activity from Macaranga tanarius and Syzygium jambos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Macarangin and Other OSBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Oxysterol-binding protein (OSBP) has emerged as a critical host factor for the replication of a broad spectrum of positive-strand RNA viruses, making it a compelling target for the development of novel antiviral therapies. OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN), where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI(4)P).[1][2] This process is essential for maintaining lipid homeostasis at the Golgi and is exploited by many viruses to build their replication organelles. A growing number of small molecules have been identified that inhibit OSBP function, each with a distinct mechanism of action. This guide provides a detailed comparison of Macarangin, a promising new OSBP inhibitor, with other well-characterized inhibitors.
Mechanism of Action: A Comparative Overview
The primary mechanism of OSBP inhibitors is the disruption of its lipid transfer activity. However, the specific binding sites, downstream cellular effects, and cytotoxicity profiles vary significantly among different classes of inhibitors.
This compound B: A Novel Flavonoid with High Specificity and Low Cytotoxicity
This compound B is a recently identified natural flavonoid that demonstrates potent and selective inhibition of OSBP.[3][4] Its mechanism is characterized by:
-
Direct Binding to the ORD: this compound B binds directly to the OSBP-related domain (ORD), the lipid-binding pocket of OSBP, thereby sterically hindering the transfer of cholesterol.[4]
-
Enantioselective Affinity: The natural racemic mixture of this compound B contains two enantiomers. Experimental and computational analyses have revealed that the (R,R,R)-enantiomer possesses a significantly higher affinity for OSBP compared to the (S,S,S)-enantiomer.[3][5]
-
High Selectivity: this compound B exhibits high selectivity for OSBP over its closest homolog, ORP4. This is a key advantage, as off-target effects on other ORP family members can contribute to cellular toxicity.
-
Low Cytotoxicity: A defining feature of this compound B is its remarkably low cytotoxicity compared to other natural product OSBP inhibitors.[3][6] This favorable safety profile makes it an attractive candidate for further therapeutic development.
-
Antiviral Activity: Treatment with (R,R,R)-Macarangin B has been shown to significantly inhibit the replication of Zika virus in human cells.[3][5]
ORPphilins (OSW-1 and Schweinfurthin G): Potent but Cytotoxic Natural Products
The "ORPphilin" family of natural products includes potent OSBP inhibitors like OSW-1 and Schweinfurthin G (SWG).[7][8][9]
-
ORD Domain Binding: Like this compound, ORPphilins bind to the ORD of OSBP and ORP4, competing with the natural ligand 25-hydroxycholesterol (25-OHC).[7]
-
Induction of OSBP Degradation: A unique characteristic of OSW-1 is its ability to induce a sustained, long-term reduction in cellular OSBP protein levels, which persists even after the compound is removed.[2][10] This leads to a prophylactic antiviral state in cells.
-
Golgi Stress and Apoptosis: OSW-1 is a potent inducer of Golgi stress, which can trigger apoptosis.[11][12] This is a major contributor to its high cytotoxicity.
-
High Cytotoxicity: While effective OSBP inhibitors, the ORPphilins are known for their pronounced cytotoxicity, limiting their therapeutic potential.[6][13]
Itraconazole (ITZ): An Antifungal with a Different OSBP Binding Mode
Itraconazole is an FDA-approved antifungal drug that was later identified as a broad-spectrum enterovirus inhibitor through its interaction with OSBP.[14][15][16]
-
Alternative Binding Site: Unlike this compound and OSW-1, itraconazole does not compete with 25-OHC for binding, indicating it interacts with a different site on OSBP, though likely still within the C-terminal ORD.[2] Structure-activity relationship studies suggest the core backbone structure is crucial for its antiviral activity, while the triazole moiety essential for its antifungal action is not.[17][18]
-
No Effect on OSBP Levels: Itraconazole does not cause a reduction in OSBP protein levels.[2]
-
Inhibition of Lipid Shuttling: ITZ inhibits the shuttling of both cholesterol and PI(4)P, thereby disrupting the formation of viral replication organelles.[14]
Oxybipins: A New Class of Potent and Selective Synthetic Inhibitors
Oxybipins are a recently developed class of synthetic OSBP inhibitors designed for high potency and selectivity.[19][20][21]
-
Potent OSBP Inhibition: Oxybipins potently inhibit the interaction of OSBP with cholesterol.[20][22]
-
Blockade of Retrograde Trafficking: A key functional consequence of oxybipin-mediated OSBP inhibition is the blockage of retrograde trafficking pathways in the cell, which has been demonstrated to attenuate the toxicity of Shiga toxin.[19][22][23]
-
Selectivity: These compounds were designed to be highly selective for OSBP over other sterol transporters.[22]
Quantitative Data Comparison
| Inhibitor | Class | Binding Site (on OSBP) | Effect on OSBP Protein Levels | Antiviral Activity | Cytotoxicity | IC50 / Ki (OSBP Inhibition) |
| This compound B | Flavonoid | ORD (Sterol-binding pocket) | Not reported | Yes (Zika Virus) | Low | (R)-6: Kd ~80 nM |
| OSW-1 | ORPphilin | ORD (Sterol-binding pocket) | Reduction/Degradation | Yes (Broad-spectrum) | High | Ki ~50 nM |
| Itraconazole | Azole Antifungal | Allosteric site on ORD | No change | Yes (Enteroviruses, HCV) | Moderate | - |
| Oxybipin-2 | Synthetic | ORD (Sterol-binding pocket) | Stabilization | Not reported | Moderate | IC50 = 13 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Sterol Transfer Assay (FRET-based)
This assay measures the ability of OSBP's ORD domain to transfer a fluorescent sterol analogue (dehydroergosterol, DHE) from donor to acceptor liposomes. Inhibition of this transfer is measured as a decrease in Förster resonance energy transfer (FRET).[4][6]
Methodology:
-
Liposome Preparation: Prepare donor liposomes (LD) containing DHE and acceptor liposomes (LA) containing a FRET acceptor fluorophore (e.g., Dansyl-PE).
-
Reaction Setup: In a microplate, combine purified recombinant OSBP ORD domain, donor liposomes, and acceptor liposomes in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound B) or a known inhibitor (e.g., OSW-1) to the reaction wells. A DMSO control is also included.
-
Initiation and Measurement: Initiate the transfer reaction. Monitor the FRET signal (decrease in DHE fluorescence and increase in Dansyl-PE fluorescence) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of sterol transfer for each inhibitor concentration. Plot the rates against inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell viability by measuring the metabolic activity of the cells.[24][25]
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or Huh-7) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[25]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC50).
Zika Virus (ZIKV) Replication Assay (qRT-PCR)
This assay quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.[26][27]
Methodology:
-
Cell Infection: Seed host cells (e.g., Vero cells) in a multi-well plate. Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Then, infect the cells with ZIKV at a specific multiplicity of infection (MOI).[24][27]
-
Incubation: After the infection period, remove the virus inoculum, wash the cells, and add fresh medium containing the test compound. Incubate for 24-48 hours to allow for viral replication.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a ZIKV gene (e.g., NS5) and a host housekeeping gene (for normalization).[26]
-
Data Analysis: Quantify the relative levels of viral RNA in treated versus untreated infected cells. Plot the viral RNA levels against compound concentration to determine the 50% effective concentration (EC50).
Conclusion
The landscape of OSBP inhibitors is diverse, offering multiple avenues for therapeutic intervention. While potent, first-generation inhibitors like OSW-1 are hampered by cytotoxicity, newer compounds present more favorable profiles. This compound B stands out due to its unique combination of high affinity for OSBP, selectivity, and significantly lower cytotoxicity compared to other ORPphilins. [3][5][6] These characteristics position (R,R,R)-Macarangin B as a highly promising lead compound for the development of a new class of antiviral drugs targeting OSBP. Further research and development focusing on this compound B and other selective, low-toxicity inhibitors like the oxybipins will be crucial in realizing the full therapeutic potential of targeting this key host-virus interface.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function – IPMC [ipmc.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterol-binding proteins: functions in cell regulation beyond lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Getting to Grips with the Oxysterol-Binding Protein Family – a Forty Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Itraconazole inhibits enterovirus replication by targeting the oxysterol-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP) -ORCA [orca.cardiff.ac.uk]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Oxybipin-2 | OSBP inhibitor | Probechem Biochemicals [probechem.com]
- 23. Inhibition of OSBP blocks retrograde trafficking by inducing partial Golgi degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Production, Titration and Imaging of Zika Virus in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Macarangin vs. Standard Anticancer Drugs
A Comparative Analysis of Cytotoxicity, Apoptotic Induction, and Cell Cycle Arrest
In the ongoing search for novel and effective anticancer agents, natural compounds have emerged as a promising frontier. Macarangin, a geranylated flavonoid isolated from the plants of the Macaranga genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of this compound with the standard anticancer drug, Doxorubicin, focusing on their performance in preclinical studies. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of this compound and Doxorubicin against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | > 50 | [1] |
| HepG2 | > 50 | [1] | |
| Doxorubicin | MCF-7 | 0.69 | [1] |
| HepG2 | 0.81 | [1] |
Mechanisms of Action: A Comparative Overview
While both this compound and Doxorubicin exhibit anticancer properties, their underlying mechanisms of action are distinct. Doxorubicin, a well-established chemotherapeutic agent, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.
The precise molecular mechanisms of this compound are still under investigation. However, based on its classification as a flavonoid and preliminary studies on related compounds, it is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. Flavonoids have been shown to influence pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cancer cell survival and proliferation.
Apoptosis Induction: The Intrinsic Pathway
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.
While specific data on this compound's effect on the Bax/Bcl-2 ratio is still emerging, studies on other flavonoids suggest a common mechanism of upregulating Bax and downregulating Bcl-2, thereby shifting the balance towards apoptosis.
Doxorubicin's Apoptotic Mechanism: Doxorubicin has been shown to induce apoptosis through the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This alteration in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell division. Many anticancer drugs, including Doxorubicin, exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.
Doxorubicin's Effect on the Cell Cycle: Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to cell death.
The effect of this compound on the cell cycle is an active area of research. It is anticipated that, like other flavonoids, this compound may induce cell cycle arrest at the G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the standard drug (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Apoptotic Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the detection of Bcl-2 and Bax.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative expression levels of the target proteins.
Visualizing the Pathways
To illustrate the potential mechanisms of action, the following diagrams were generated using Graphviz.
Conclusion and Future Directions
The available data indicates that while this compound exhibits cytotoxic activity against cancer cells, its potency is significantly lower than that of the standard chemotherapeutic drug, Doxorubicin. A key area for future research will be to elucidate the specific molecular targets and signaling pathways affected by this compound. Understanding its mechanism of action in inducing apoptosis and potential cell cycle arrest will be crucial in determining its therapeutic potential. Further in vivo studies are also necessary to evaluate the efficacy and safety of this compound in a whole-organism context. The development of more potent derivatives or its use in combination therapies could also be explored to enhance its anticancer effects. This guide serves as a foundational resource for researchers aiming to build upon the current knowledge of this compound and its potential role in cancer therapy.
References
Structure-Activity Relationship (SAR) of Macarangin Analogues: A Comparative Guide for Researchers
A detailed analysis of Macarangin analogues reveals key structural determinants for antiviral and cytotoxic activities, primarily targeting the human oxysterol-binding protein (OSBP). This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols to aid researchers in drug development.
This compound, a naturally occurring prenylated flavonoid, has emerged as a promising scaffold for the development of novel therapeutic agents. Its analogues have demonstrated significant biological activities, particularly in the realms of antiviral and anticancer research. The primary mechanism of action for its antiviral effects involves the hijacking of the host cellular protein, oxysterol-binding protein (OSBP), which is crucial for the replication of several positive-strand RNA viruses, including Zika virus. This guide synthesizes the current understanding of the structure-activity relationships of this compound analogues, presenting quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound analogues is profoundly influenced by modifications to their core structure. Key activities include inhibition of OSBP, antiviral efficacy (particularly against Zika virus), and cytotoxicity against various cancer cell lines. The following table summarizes the quantitative data from various studies, highlighting the impact of structural changes on these activities.
| Compound/Analogue | Modification | OSBP Binding Affinity (Kᵢ, nM) | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | Cell Line(s) |
| This compound B (racemic) | Natural Product | - | Potent | > 20 | - |
| (R,R,R)-Macarangin B | Enantiomer | High Affinity | Significantly inhibited Zika virus replication | Low | Human cells |
| (S,S,S)-Macarangin B | Enantiomer | Lower Affinity | Less active than (R,R,R) enantiomer | Low | Human cells |
| Flavone Core Analogues | Flavonol replaced with flavone | 4 - 69 | Comparable to established OSBP inhibitors | > 20 | - |
| Conglomeratin (1) | Prenylated flavonol | - | - | 16.2 (MCF-7), 13.1 (HepG2) | MCF-7, HepG2 |
| This compound (2) | Lacks modified prenyl group of (1) | - | - | ~81 (MCF-7), ~52.4 (HepG2) | MCF-7, HepG2 |
| This compound | Geranylated flavonoid | - | - | 119.12 | MCF-7 |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of this compound analogues:
-
Stereochemistry is Crucial: The (R,R,R)-enantiomer of this compound B demonstrates significantly higher affinity for OSBP and more potent antiviral activity compared to its (S,S,S)-counterpart, highlighting the importance of the stereochemical configuration of the hexahydroxanthene (HHX) motif for target engagement.[1]
-
Flavone Core Enhances Stability: Replacing the flavonol moiety with a flavone core in this compound B analogues leads to improved metabolic stability while retaining high OSBP binding affinity and potent antiviral activity.[2][3][4] This modification addresses a key limitation of the natural product.
-
Prenylation and Lipophilicity Impact Cytotoxicity: The presence and nature of lipophilic side chains, such as prenyl and geranyl groups, significantly influence the cytotoxic effects of these compounds. For instance, conglomeratin, with an additional modified prenyl group, is considerably more cytotoxic than this compound against MCF-7 and HepG2 cancer cell lines. This suggests that increased lipophilicity may enhance cell permeability and interaction with intracellular targets.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays are provided below.
OSBP Competitive Binding Assay
This assay is used to determine the binding affinity of this compound analogues to OSBP by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK293T cells overexpressing human OSBP
-
[³H]-25-hydroxycholesterol (radioligand)
-
Test compounds (this compound analogues)
-
Lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitors)
-
Assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293T cells overexpressing OSBP in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing 10% sucrose and store at -80°C. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation (50-120 µg protein/well), the test compound at various concentrations, and a fixed concentration of [³H]-25-hydroxycholesterol in the assay binding buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. Determine the IC₅₀ values from the competition curves and convert them to Kᵢ values using the Cheng-Prusoff equation.[5]
Zika Virus Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the antiviral activity of this compound analogues by measuring the reduction in viral plaques in a cell monolayer.
Materials:
-
Vero cells
-
Zika virus (ZIKV) stock
-
Test compounds (this compound analogues)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Agarose
-
Neutral red solution
-
12-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 12- or 24-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a constant amount of ZIKV (e.g., 100 plaque-forming units).
-
Incubation: Incubate the compound-virus mixture at 37°C for 1 hour to allow the compounds to neutralize the virus.
-
Infection: Inoculate the Vero cell monolayers with the compound-virus mixtures and incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Visualization and Counting: Stain the cells with neutral red solution and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[6][7][8]
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound analogues on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Test compounds (this compound analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[1][9][10][11]
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
OSBP-Mediated Viral Replication Pathway
This diagram illustrates the role of OSBP in hijacking host cholesterol for the formation of viral replication organelles, the target of this compound analogues.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Model of OSBP-Mediated Cholesterol Supply to Aichi Virus RNA Replication Sites Involving Protein-Protein Interactions among Viral Proteins, ACBD3, OSBP, VAP-A/B, and SAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reporter Virus Neutralization Test Evaluation for Dengue and Zika Virus Diagnosis in Flavivirus Endemic Area [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 8. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macarangin Enantiomers: Unveiling Stereospecificity in Biological Activity
A comprehensive examination of the enantiomers of Macarangin, a naturally occurring geranylated flavonoid, reveals significant stereospecificity in their biological activities. The (R,R,R)-enantiomer consistently demonstrates superior potency in inhibiting the Oxysterol-Binding Protein (OSBP) and subsequent antiviral activity against the Zika virus (ZIKV), alongside a favorable cytotoxicity profile. This guide provides a detailed comparison of the biological performance of (+)-Macarangin and (-)-Macarangin, supported by experimental data and detailed methodologies for key assays.
This comparative guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural product enantiomers. The data presented herein highlights the critical importance of stereochemistry in drug design and development.
Data Summary: Biological Activity of this compound Enantiomers
The following table summarizes the quantitative data on the biological activities of the two enantiomers of this compound B.
| Biological Activity | (+)-(R,R,R)-Macarangin B | (-)-(S,S,S)-Macarangin B | Reference Compound (OSW-1) |
| OSBP Binding Affinity (Ki, nM) | 17 | >1000 | ~1 |
| Antiviral Activity against Zika Virus (EC50, µM) | 0.8 ± 0.2 | 8.5 ± 1.5 | 0.02 ± 0.01 |
| Cytotoxicity (CC50, µM) in A549 cells | > 20 | > 20 | 0.07 ± 0.02 |
| Cytotoxicity (CC50, µM) in Huh-7 cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in U87-MG cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in RPE-1 cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in HeLa cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in Vero cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in hT-RPE-1 cells | > 20 | > 20 | Not Reported |
| Cytotoxicity (CC50, µM) in HCT116 cells | > 20 | > 20 | Not Reported |
Key Findings
The experimental data clearly indicates that the biological activity of this compound B is highly dependent on its stereochemistry. The (+)-(R,R,R)-enantiomer is a significantly more potent inhibitor of OSBP, with a Ki value of 17 nM, while the (-)-(S,S,S)-enantiomer shows a more than 50-fold decrease in activity.[1] This difference in OSBP binding directly translates to their antiviral efficacy.
Remarkably, (+)-(R,R,R)-Macarangin B exhibits potent antiviral activity against the Zika virus, with an EC50 of 0.8 µM. In contrast, the (-)-(S,S,S)-enantiomer is approximately 10-fold less active.[1] Importantly, both enantiomers display low cytotoxicity across a panel of eight different cell lines, with CC50 values greater than 20 µM.[2] This indicates a favorable therapeutic window for the (+)-(R,R,R)-enantiomer as a potential antiviral agent.
Signaling Pathway and Experimental Workflow
The biological activity of this compound enantiomers is primarily mediated through their interaction with Oxysterol-Binding Protein (OSBP), a key player in intracellular lipid transport and viral replication.
Caption: Interaction of this compound enantiomers with OSBP and the resulting antiviral effect.
The experimental workflow to determine these biological activities involves a series of well-defined assays.
Caption: Workflow for evaluating the biological activities of this compound enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
OSBP-ORD FRET-based Lipid Transfer Assay
This assay measures the binding affinity of compounds to the OSBP-related domain (ORD) by monitoring the transfer of a fluorescently labeled sterol between liposomes.
Materials:
-
Purified recombinant OSBP-ORD protein.
-
Donor liposomes: Containing DHE (dehydroergosterol) as the fluorescent sterol.
-
Acceptor liposomes: Containing Dansyl-PE (dansyl-phosphatidylethanolamine) as the FRET acceptor.
-
Test compounds: (+)-Macarangin B and (-)-Macarangin B.
-
Assay buffer: 20 mM HEPES-KOH pH 7.2, 150 mM KCl, 1 mM MgCl2.
Procedure:
-
Prepare donor and acceptor liposomes by extrusion.
-
In a 96-well black plate, mix donor liposomes, acceptor liposomes, and the test compound at various concentrations in the assay buffer.
-
Initiate the transfer reaction by adding the OSBP-ORD protein.
-
Monitor the FRET signal (excitation at 310 nm, emission at 470 nm) over time using a plate reader.
-
The rate of sterol transfer is determined from the initial slope of the fluorescence curve.
-
IC50 values are calculated by fitting the dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.[3]
Zika Virus Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells.
-
Zika virus (ZIKV) stock.
-
Test compounds: (+)-Macarangin B and (-)-Macarangin B.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay medium: Culture medium containing carboxymethylcellulose or agarose.
-
Crystal violet solution.
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the ZIKV stock with each compound dilution for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates for 4-5 days at 37°C until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxicity of compounds by measuring the metabolic activity of cells.
Materials:
-
A549, Huh-7, U87-MG, RPE-1, HeLa, Vero, hT-RPE-1, and HCT116 cells.
-
Test compounds: (+)-Macarangin B and (-)-Macarangin B.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for 48 or 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[4][5]
References
- 1. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Prudent Disposal of Macarangin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Macarangin, a natural product with known biological activities. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
While specific institutional protocols may vary, the following procedures are based on established best practices for the management of chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C25H26O6 | [1][2] |
| Molecular Weight | 422.47 g/mol | [1][2] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Known Activities | DPPH radical-scavenging activity, anti-inflammatory activities via inhibiting the activation process of NLRP3 inflammasome. | [2] |
Experimental Protocols for Disposal
The primary method for the disposal of this compound, as with most research-grade chemicals, is through a licensed hazardous waste disposal company. Direct disposal into sanitary sewers or as regular trash is not recommended without a thorough hazard assessment and approval from your institution's EHS department.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4] Do not mix hazardous and non-hazardous wastes.[4]
-
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container for solid and liquid this compound waste.
-
The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[5]
-
For sharps contaminated with this compound, use a designated puncture-proof sharps container.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and under the control of laboratory personnel.[3]
-
Store in a well-ventilated area.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
Decontamination of Labware
For labware that will be reused, a thorough decontamination procedure is necessary.
-
Rinsing:
-
Rinse the contaminated labware with a suitable solvent in which this compound is soluble. The choice of solvent will depend on the specific experimental conditions.
-
Collect the initial rinsate as hazardous waste.
-
-
Washing:
-
After the initial rinse, wash the labware with an appropriate detergent and water.
-
Dispose of the wash water in accordance with institutional guidelines. In most cases, highly diluted aqueous solutions from secondary washing may be permissible for drain disposal, but this requires confirmation with your EHS office.[6][7]
-
-
Drying:
-
Allow the labware to dry completely before reuse.
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of inhalation.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.
-
Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nswai.org [nswai.org]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. su.se [su.se]
- 7. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
